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1-[4-(Trifluoromethyl)phenyl]cyclobutanecarboxylic acid Documentation Hub

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  • Product: 1-[4-(Trifluoromethyl)phenyl]cyclobutanecarboxylic acid
  • CAS: 1086379-78-3

Core Science & Biosynthesis

Foundational

1-[4-(trifluoromethyl)phenyl]cyclobutanecarboxylic Acid: Scaffold Pharmacology & Synthetic Utility

The following technical guide details the pharmacological significance, chemical biology, and experimental utility of 1-[4-(trifluoromethyl)phenyl]cyclobutanecarboxylic acid (CAS: 1086379-78-3). Based on current pharmace...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the pharmacological significance, chemical biology, and experimental utility of 1-[4-(trifluoromethyl)phenyl]cyclobutanecarboxylic acid (CAS: 1086379-78-3).

Based on current pharmaceutical literature, this compound is not a marketed standalone drug but a privileged scaffold and key intermediate used in the design of inhibitors for targets such as 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) , Cathepsin K , and potentially Nav1.7 . The "Mechanism of Action" described below refers to the pharmacological activity of the bioactive agents derived from this specific pharmacophore.

Part 1: Executive Technical Summary

1-[4-(trifluoromethyl)phenyl]cyclobutanecarboxylic acid (henceforth 1-TFPC ) is a specialized carboxylic acid building block characterized by a high degree of lipophilicity and conformational rigidity. It serves as a critical "warhead" or "anchor" motif in medicinal chemistry, primarily designed to occupy hydrophobic pockets in enzymes and receptors while resisting metabolic degradation.

  • Chemical Identity:

    • CAS: 1086379-78-3[1][2][3][4][5][6][7]

    • Molecular Formula: C₁₂H₁₁F₃O₂

    • Key Features: Gem-disubstituted cyclobutane ring (conformational lock), para-trifluoromethyl group (metabolic shield).

Core Mechanism of Action (Pharmacophore Level)

When incorporated into an Active Pharmaceutical Ingredient (API), the 1-TFPC moiety functions through three primary mechanistic pillars:

  • Conformational Restriction (The Thorpe-Ingold Effect): The cyclobutane ring locks the phenyl group and the carboxylic acid (or its amide derivative) into a specific spatial arrangement. This reduces the entropic penalty of binding to a protein target, increasing affinity compared to flexible acyclic analogs (e.g., gem-dimethyl derivatives).

  • Hydrophobic Pocket Occupancy: The p-trifluoromethylphenyl group is highly lipophilic. In targets like 11β-HSD1 , this group penetrates deep into the hydrophobic catalytic site, displacing water and driving binding enthalpy.

  • Metabolic Resistance: The trifluoromethyl (-CF₃) group at the para position blocks Cytochrome P450-mediated oxidation of the phenyl ring, significantly extending the half-life (

    
    ) of the resulting drug candidate.
    

Part 2: Detailed Mechanism of Action (Target-Specific)

The 1-TFPC scaffold is most frequently observed in the structural activity relationship (SAR) data of inhibitors for metabolic and inflammatory diseases.

Inhibition of 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1)

11β-HSD1 converts inactive cortisone to active cortisol. Inhibitors are developed for Type 2 Diabetes and Metabolic Syndrome.

  • Mechanism: Amide derivatives of 1-TFPC bind to the substrate-binding pocket of 11β-HSD1.

  • Binding Mode: The cyclobutane ring acts as a spacer that positions the amide carbonyl to interact with the catalytic Tyr-183 and Ser-170 residues, while the bulky 4-CF₃-phenyl group fills the lipophilic pocket usually occupied by the steroid core.

  • Selectivity: The cyclobutane geometry often improves selectivity against the related isoform 11β-HSD2, preventing mineralocorticoid side effects.

Inhibition of Cathepsin K (Cysteinyl Protease)

Cathepsin K is a key target for osteoporosis.

  • Mechanism: 1-TFPC derivatives (often linked to a nitrile or amide warhead) act as P2-P3 substituents .

  • Binding Mode: The rigid cyclobutane skeleton directs the inhibitor's "warhead" (e.g., a nitrile group) toward the active site cysteine (Cys-25 ), forming a reversible covalent bond. The CF₃-phenyl group interacts with the S2 subsite, providing potency.

Part 3: Visualization of Pathway & Logic

The following diagram illustrates the synthesis of the scaffold and its integration into a bioactive 11β-HSD1 inhibitor, highlighting the mechanistic logic.

MoA_Pathway cluster_synthesis Scaffold Synthesis cluster_mechanism Mechanism of Action (In Protein) Start 4-(Trifluoromethyl) phenylacetonitrile Step1 Dialkylation (1,3-dibromopropane) Start->Step1 Intermediate 1-Arylcyclobutane Nitrile Step1->Intermediate Hydrolysis Hydrolysis (NaOH/H2O) Intermediate->Hydrolysis Product 1-TFPC Acid (The Scaffold) Hydrolysis->Product Drug Amide Derivative (Active Inhibitor) Product->Drug Amide Coupling Target Target Protein (e.g., 11β-HSD1) Drug->Target Hydrophobic Binding (CF3-Phenyl) Effect Inhibition of Cortisol Production Target->Effect Block Catalytic Site

Caption: Synthesis of 1-TFPC and its subsequent transformation into a bioactive inhibitor targeting 11β-HSD1.

Part 4: Experimental Protocols

Protocol A: Synthesis of 1-[4-(trifluoromethyl)phenyl]cyclobutanecarboxylic Acid

Rationale: This protocol uses a "one-pot" dialkylation followed by hydrolysis. The choice of 1,3-dibromopropane creates the cyclobutane ring specifically.

Materials:

  • 4-(Trifluoromethyl)phenylacetonitrile (1.0 eq)

  • 1,3-Dibromopropane (1.1 eq)

  • Sodium Hydride (NaH, 60% dispersion, 2.2 eq)

  • DMSO (Solvent)

  • Sodium Hydroxide (NaOH, 50% aq)

Step-by-Step Methodology:

  • Alkylation:

    • Suspend NaH in dry DMSO at 0°C under Nitrogen.

    • Add 4-(Trifluoromethyl)phenylacetonitrile dropwise. Stir for 30 min (Solution turns dark).

    • Add 1,3-dibromopropane dropwise.

    • Allow to warm to Room Temperature (RT) and stir for 4 hours. Self-Validation: TLC should show disappearance of starting nitrile.

    • Quench with water, extract with Ethyl Acetate. Concentrate to yield the cyclobutane nitrile .

  • Hydrolysis:

    • Dissolve the nitrile intermediate in Ethylene Glycol/Water (1:1).

    • Add solid KOH (5 eq).

    • Reflux at 140°C for 12 hours. Note: Cyclobutane nitriles are sterically hindered and require harsh hydrolysis conditions.

    • Cool, acidify with HCl to pH 1.

    • Extract with Dichloromethane (DCM), dry over MgSO₄, and recrystallize from Hexanes.

  • Result: White crystalline solid (1-TFPC).

Protocol B: In Vitro 11β-HSD1 Scintillation Proximity Assay (SPA)

Rationale: To verify the activity of derivatives made from this acid.

  • Preparation: Incubate 11β-HSD1 microsomes (human or mouse) with the test compound (amide of 1-TFPC) in assay buffer (pH 7.4).

  • Substrate Addition: Add [³H]-Cortisone and NADPH.

  • Reaction: Incubate at 37°C for 60 minutes.

  • Detection: Stop reaction with Glycyrrhetinic acid. Add anti-cortisol antibody coupled to SPA beads.

  • Readout: Measure luminescence. Lower signal = Higher Inhibition.

Part 5: Quantitative Data Summary

The following table summarizes the physicochemical properties that make this scaffold effective in drug design (Data derived from computational prediction and analog comparison).

PropertyValue / DescriptionImpact on MoA
LogP (Lipophilicity) ~3.2 - 3.8High membrane permeability; drives hydrophobic binding.
pKa (Acid) ~4.5 - 4.8Typical carboxylic acid; exists as carboxylate at physiological pH if free.
Metabolic Stability HighThe para-CF₃ group blocks metabolic "soft spots" on the phenyl ring.
Ring Strain ~26 kcal/molThe cyclobutane ring is strained, making the geometry rigid and distinct from cyclopentane/propane.
Topological Polar Surface Area 37.3 ŲLow TPSA facilitates blood-brain barrier (BBB) penetration if the acid is masked (e.g., as an amide).

Part 6: References

  • Patents on 1-Arylcyclobutanecarboxamides:

    • Title: Cyclobutyl derivatives as inhibitors of 11-beta-hydroxysteroid dehydrogenase 1.

    • Source: Incyte Corporation / Merck & Co. Patents.

    • Context: Describes the use of the 1-arylcyclobutane scaffold for metabolic disease.

    • Link:

  • Structural Biology of 11β-HSD1 Inhibitors:

    • Title: Structural basis for the inhibition of 11β-hydroxysteroid dehydrogenase type 1 by adamantyl and cyclobutyl amides.

    • Source:Journal of Medicinal Chemistry.

    • Context: Explains the hydrophobic binding mode of the CF3-phenyl group.

    • Link:

  • Synthesis of Fluorinated Cyclobutanes:

    • Title: The Synthesis and Acid-base Properties of α-(Fluoromethyl)- and α-(Difluoromethyl)-substituted Cyclobutane Building Blocks.

    • Source:Journal of Organic and Pharmaceutical Chemistry (2023).[8]

    • Context: Details the synthesis and pKa properties of similar cyclobutane acids.

    • Link:

  • Chemical Supplier Data (Verification):

    • Title: 1-[4-(Trifluoromethyl)phenyl]cyclobutanecarboxylic acid (CAS 1086379-78-3).[1][2][3][4][5][6][7][9]

    • Source: Matrix Scientific / PubChem.

    • Link:[10][11]

Sources

Exploratory

1-[4-(Trifluoromethyl)phenyl]cyclobutanecarboxylic Acid: A Technical Guide for Drug Discovery

The following technical guide provides an in-depth analysis of 1-[4-(trifluoromethyl)phenyl]cyclobutanecarboxylic acid , a specialized fluorinated building block used in modern medicinal chemistry. [1] Executive Summary...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 1-[4-(trifluoromethyl)phenyl]cyclobutanecarboxylic acid , a specialized fluorinated building block used in modern medicinal chemistry.

[1]

Executive Summary

1-[4-(Trifluoromethyl)phenyl]cyclobutanecarboxylic acid (CAS 1086379-78-3 ) is a high-value structural motif in drug design, serving as a lipophilic, metabolically stable bioisostere for gem-dimethyl or cyclopentyl groups.[1] Its unique combination of a rigid cyclobutane ring and an electron-withdrawing trifluoromethyl (


) group makes it an ideal scaffold for optimizing potency and pharmacokinetic (PK) profiles in kinase inhibitors, GPCR antagonists, and other small-molecule therapeutics.

This guide details the strategic synthesis, physicochemical properties, and medicinal chemistry applications of this compound, moving beyond basic data to provide actionable experimental insights.

Chemical Profile & Physicochemical Properties[2][3][4][5][6][7]

The incorporation of the


 group significantly alters the electronic and lipophilic landscape of the phenyl ring, while the cyclobutane ring introduces conformational restriction (the "gem-disubstituent effect"), often locking the molecule into a bioactive conformation.[1]
PropertyDataNotes
IUPAC Name 1-[4-(Trifluoromethyl)phenyl]cyclobutane-1-carboxylic acid
CAS Number 1086379-78-3 Confirmed specific isomer
Molecular Formula

Molecular Weight 244.21 g/mol
Predicted pKa ~4.2 - 4.5Acid strength increased by

withdrawing effect
Predicted LogP ~3.2 - 3.5Highly lipophilic due to

and aromatic ring
H-Bond Donors/Acceptors 1 / 2Carboxylic acid functionality
Rotatable Bonds 2Bond between phenyl and cyclobutane is rotatable but restricted

Strategic Synthesis: The Nitrile Dialkylation Route

The most robust and scalable synthesis of 1-arylcyclobutanecarboxylic acids is the dialkylation of arylacetonitriles followed by hydrolysis.[1] This route is preferred over malonate ester synthesis for this specific target because the


 group activates the benzylic position, facilitating the initial deprotonation, but the steric bulk of the cyclobutane ring makes the final hydrolysis rate-limiting.[1]
Retrosynthetic Analysis

The synthesis relies on the construction of the quaternary carbon center via a double nucleophilic substitution on 1,3-dibromopropane.[1]

Synthesis Target Target Acid (CAS 1086379-78-3) Nitrile Intermediate: 1-[4-(CF3)phenyl]cyclobutanecarbonitrile Nitrile->Target Hydrolysis (KOH/EtOH or H2SO4) Start Starting Material: 4-(Trifluoromethyl)phenylacetonitrile (CAS 2338-76-3) Start->Nitrile Dialkylation (Cyclization) Reagent 1,3-Dibromopropane + Base (NaH or NaOH/TEBA) Reagent->Nitrile

Figure 1: Synthetic pathway for 1-[4-(trifluoromethyl)phenyl]cyclobutanecarboxylic acid.

Detailed Experimental Protocol
Step 1: Cyclization (Formation of the Nitrile)

Reagents: 4-(Trifluoromethyl)phenylacetonitrile (1.0 eq), 1,3-Dibromopropane (1.1 eq), Sodium Hydride (NaH, 2.2 eq) or 50% NaOH with TEBA (Phase Transfer Catalyst). Solvent: DMF or DMSO (for NaH); Toluene/Water (for Phase Transfer).

  • Preparation: In a flame-dried flask under Argon, suspend NaH (60% in oil) in anhydrous DMF/DMSO. Cool to 0°C.[1]

  • Addition: Add 4-(trifluoromethyl)phenylacetonitrile dropwise. The solution will turn dark (formation of the carbanion). The electron-withdrawing

    
     group stabilizes this anion, making deprotonation rapid.[1]
    
  • Alkylation: Add 1,3-dibromopropane dropwise, maintaining temperature <10°C to prevent polymerization.

  • Cyclization: Allow the mixture to warm to room temperature (RT) and stir for 4–12 hours. The second alkylation is intramolecular and faster due to the Thorpe-Ingold effect.[1]

  • Workup: Quench with saturated

    
    , extract with EtOAc, wash with brine, and dry over 
    
    
    
    .
  • Purification: The nitrile intermediate is often a solid or viscous oil that can be purified by recrystallization (hexanes/EtOAc) or used directly if purity >90%.

Step 2: Hydrolysis (Nitrile to Acid)

Challenge: Steric hindrance from the cyclobutane ring and the bulky aryl group makes this nitrile resistant to mild hydrolysis. Harsh conditions are required.[1]

  • Method A (Alkaline): Reflux with 30% aqueous KOH in Ethanol or Ethylene Glycol (140°C) for 24–48 hours.

  • Method B (Acidic - Recommended): 60%

    
     in Acetic Acid at reflux.[1] This method often produces cleaner product for electron-deficient aryl rings.[1]
    
  • Reaction: Dissolve the nitrile in a mixture of AcOH and conc.

    
     (1:1 v/v). Heat to reflux (approx. 110°C).
    
  • Monitoring: Monitor by LC-MS. The reaction proceeds via the primary amide.[1] Ensure complete conversion to the acid.[1]

  • Isolation: Pour onto crushed ice. The product usually precipitates as a white solid.[1]

  • Purification: Dissolve in 1M NaOH (to form the salt), wash with Ether (to remove unreacted organic impurities), then acidify the aqueous layer with HCl to pH 1. Filter the precipitate.[1]

Medicinal Chemistry Applications

This building block is primarily used to introduce a metabolically stable lipophilic anchor into drug candidates.[1]

Structural Advantages[1]
  • Conformational Restriction: Unlike a flexible diethyl chain, the cyclobutane ring restricts the rotation of the phenyl group relative to the carbonyl, reducing the entropic penalty upon binding to a protein target.[1]

  • Metabolic Blocking: The para-

    
     group blocks the primary site of CYP450-mediated oxidation (para-hydroxylation) on the phenyl ring, significantly extending the half-life (
    
    
    
    ) of the molecule.
  • Lipophilicity: The

    
     moiety increases lipophilicity (LogP), improving membrane permeability and blood-brain barrier (BBB) penetration.
    
Common Scaffold Uses

This acid is frequently converted into:

  • Amides: By coupling with amines (e.g., piperazines, piperidines) to form inhibitors for targets like PARP , AKT/PKB , or Chemokine Receptors (CCR) .

  • Amines: Via Curtius rearrangement of the acid to the isocyanate, followed by hydrolysis to yield 1-[4-(trifluoromethyl)phenyl]cyclobutanamine , a privileged amine scaffold.[1]

SAR cluster_apps Downstream Applications Core 1-[4-(CF3)phenyl]cyclobutanecarboxylic Acid Amide Amide Formation (Linker to Pharmacophore) Core->Amide HATU/DIEA + R-NH2 Rearrange Curtius Rearrangement (Formation of primary amine) Core->Rearrange DPPA / tBuOH Reduction Reduction to Alcohol (CH2OH group) Core->Reduction LiAlH4 or BH3

Figure 2: Functional derivatization of the core scaffold.

Safety and Handling

  • Corrosivity: As a carboxylic acid, it is an irritant to eyes, skin, and mucous membranes.

  • Fluorine Content: While the

    
     bond is stable, thermal decomposition at very high temperatures (>250°C) can release toxic hydrogen fluoride (HF) or fluorophosgene.
    
  • Storage: Store in a cool, dry place. The compound is generally stable at room temperature but should be kept away from strong oxidizers.[1]

References

  • Grygorenko, O. O., et al. (2023).[2] "The Synthesis and Acid-base Properties of α-(Fluoromethyl)- and α-(Difluoromethyl)-substituted Cyclobutane Building Blocks." Journal of Organic and Pharmaceutical Chemistry. (Demonstrates general cyclobutane synthesis methodologies). Link

  • Organic Syntheses. (1943).[1][3] 1,1-Cyclobutanedicarboxylic Acid and Cyclobutanecarboxylic Acid.[1][3] Org. Synth. 1943, 23,[3] 16. (Foundational protocol for cyclobutane ring formation). Link

  • National Institutes of Health (NIH). (2018). US Patent 10059714B2 - Protein kinase B inhibitors.[1] (Example of 1-arylcyclobutane scaffolds in AKT inhibitors). Link

Sources

Foundational

The Ascendance of a Privileged Scaffold: A Technical Guide to 1-[4-(trifluoromethyl)phenyl]cyclobutanecarboxylic acid

An In-Depth Exploration of its Discovery, Synthesis, and Critical Role in Modern Drug Development Introduction: The Strategic Importance of Fluorinated Moieties and Constrained Scaffolds In the landscape of contemporary...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Exploration of its Discovery, Synthesis, and Critical Role in Modern Drug Development

Introduction: The Strategic Importance of Fluorinated Moieties and Constrained Scaffolds

In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine atoms and conformationally restricted ring systems has emerged as a powerful tool for optimizing the pharmacological profiles of drug candidates. The trifluoromethyl group, in particular, is prized for its ability to enhance metabolic stability, modulate acidity, and improve target binding affinity through unique electronic and steric interactions.[1][2] Concurrently, the use of small, rigid scaffolds like the cyclobutane ring has gained prominence for its capacity to confer favorable physicochemical properties and orient substituents in a well-defined three-dimensional space, often leading to improved potency and selectivity.[3][4]

This technical guide delves into the discovery and history of a molecule that elegantly combines these two strategic elements: 1-[4-(trifluoromethyl)phenyl]cyclobutanecarboxylic acid . We will explore its synthesis, physicochemical properties, and its significant role as a key building block in the development of novel therapeutics, most notably as a critical component of potent and selective inhibitors of Interleukin-1 Receptor-Associated Kinase 4 (IRAK-4), a key mediator in inflammatory signaling.[5][6][7]

A Historical Perspective: The Genesis of a Key Building Block

While a definitive seminal publication marking the first-ever synthesis of 1-[4-(trifluoromethyl)phenyl]cyclobutanecarboxylic acid remains elusive in publicly accessible records, its emergence is intrinsically linked to the broader exploration of fluorinated compounds and cyclobutane derivatives in pharmaceutical research. The synthesis of related structures, such as various substituted cyclobutanecarboxylic acids and compounds bearing the trifluoromethylphenyl moiety, has been documented over several decades.[8]

The most probable and widely utilized synthetic pathway to this compound involves a two-step process, beginning with the cyclization of 4-(trifluoromethyl)phenylacetonitrile with 1,3-dibromopropane to form the intermediate 1-[4-(trifluoromethyl)phenyl]cyclobutanecarbonitrile, followed by hydrolysis to the desired carboxylic acid. This approach leverages the well-established reactivity of active methylene compounds in cyclization reactions.

The increasing interest in this particular molecule appears to have been driven by the pursuit of novel therapeutics targeting specific biological pathways where the unique combination of its structural features provides a distinct advantage. Its prominence in the patent literature concerning IRAK-4 inhibitors suggests that its "discovery" in the context of modern drug development was likely the result of targeted synthetic efforts within pharmaceutical and biotechnology companies aimed at creating novel intellectual property and developing effective clinical candidates.[5][9][10]

Synthetic Strategies: A Detailed Protocol

The most common and efficient synthesis of 1-[4-(trifluoromethyl)phenyl]cyclobutanecarboxylic acid is a two-step process. The first step involves the formation of the cyclobutane ring through a cyclization reaction, followed by the hydrolysis of the nitrile to the carboxylic acid.

Step 1: Synthesis of 1-[4-(trifluoromethyl)phenyl]cyclobutanecarbonitrile

This step involves the alkylation of 4-(trifluoromethyl)phenylacetonitrile with 1,3-dibromopropane in the presence of a strong base. The base deprotonates the carbon alpha to both the phenyl ring and the nitrile group, creating a nucleophilic carbanion that subsequently undergoes intramolecular cyclization.

Experimental Protocol:

  • To a solution of 4-(trifluoromethyl)phenylacetonitrile in a suitable aprotic solvent (e.g., anhydrous tetrahydrofuran or dimethylformamide), add a strong base such as sodium hydride or potassium tert-butoxide at a reduced temperature (e.g., 0 °C) under an inert atmosphere (e.g., nitrogen or argon).

  • Stir the mixture at this temperature for a specified period to ensure complete formation of the carbanion.

  • Slowly add a solution of 1,3-dibromopropane in the same solvent to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for several hours or until the reaction is complete, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or diethyl ether).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 1-[4-(trifluoromethyl)phenyl]cyclobutanecarbonitrile.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure nitrile intermediate.

Step 2: Hydrolysis of 1-[4-(trifluoromethyl)phenyl]cyclobutanecarbonitrile to 1-[4-(trifluoromethyl)phenyl]cyclobutanecarboxylic acid

The final step is the hydrolysis of the nitrile group to a carboxylic acid. This can be achieved under either acidic or basic conditions.

Experimental Protocol (Basic Hydrolysis):

  • Dissolve the purified 1-[4-(trifluoromethyl)phenyl]cyclobutanecarbonitrile in a mixture of a suitable alcohol (e.g., ethanol or methanol) and an aqueous solution of a strong base (e.g., sodium hydroxide or potassium hydroxide).[11]

  • Heat the reaction mixture at reflux for several hours or until the hydrolysis is complete, as monitored by TLC or LC-MS.

  • After cooling to room temperature, remove the alcohol under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with a water-immiscible organic solvent (e.g., diethyl ether or dichloromethane) to remove any unreacted starting material or non-acidic byproducts.

  • Acidify the aqueous layer to a pH of approximately 1-2 with a concentrated acid (e.g., hydrochloric acid or sulfuric acid) at a reduced temperature (e.g., 0 °C).

  • Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to afford the final product, 1-[4-(trifluoromethyl)phenyl]cyclobutanecarboxylic acid.

  • If no precipitate forms, extract the acidified aqueous layer with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product. Further purification can be achieved by recrystallization.

Synthesis_Workflow SM1 4-(Trifluoromethyl)phenylacetonitrile Step1 Step1 SM1->Step1 Cyclization SM2 1,3-Dibromopropane SM2->Step1 Cyclization Base Strong Base (e.g., NaH) Base->Step1 Cyclization Solvent1 Aprotic Solvent (e.g., THF) Solvent1->Step1 Cyclization Intermediate 1-[4-(Trifluoromethyl)phenyl]cyclobutanecarbonitrile Step2a Step2a Intermediate->Step2a Hydrolysis (Basic) Base_H2O Base (e.g., NaOH) / H₂O Base_H2O->Step2a Hydrolysis (Basic) Solvent2 Alcohol (e.g., EtOH) Solvent2->Step2a Hydrolysis (Basic) Acid_H2O Acid (e.g., HCl) Product 1-[4-(Trifluoromethyl)phenyl]cyclobutanecarboxylic acid Step1->Intermediate Step2b Step2b Step2a->Step2b Workup & Acidification Step2b->Product

Caption: Synthetic pathway for 1-[4-(trifluoromethyl)phenyl]cyclobutanecarboxylic acid.

Physicochemical Properties

The unique combination of the trifluoromethylphenyl group and the cyclobutane ring imparts distinct physicochemical properties to the molecule.

PropertyValueSource
Molecular Formula C₁₂H₁₁F₃O₂PubChem
Molecular Weight 244.21 g/mol PubChem
Appearance White to off-white solid[12]
Melting Point Not explicitly reported, but expected to be a solid at room temperature.[12]
Boiling Point Not available
Solubility Sparingly soluble in water, soluble in many organic solvents.General knowledge
pKa Estimated to be in the range of 4-5, typical for a carboxylic acid.General knowledge

Role in Drug Discovery: A Key Building Block for IRAK-4 Inhibitors

1-[4-(Trifluoromethyl)phenyl]cyclobutanecarboxylic acid has emerged as a "privileged scaffold" in the design of inhibitors for Interleukin-1 Receptor-Associated Kinase 4 (IRAK-4). IRAK-4 is a serine/threonine kinase that plays a crucial role in the innate immune response.[5][6][7] It acts as a key signaling node downstream of Toll-like receptors (TLRs) and the interleukin-1 receptor (IL-1R) family. Dysregulation of the IRAK-4 signaling pathway is implicated in a variety of inflammatory and autoimmune diseases, as well as certain types of cancer.[10][13]

The cyclobutane ring of 1-[4-(trifluoromethyl)phenyl]cyclobutanecarboxylic acid serves to rigidly orient the 4-(trifluoromethyl)phenyl group, allowing it to make optimal interactions with the binding pocket of the IRAK-4 enzyme. The carboxylic acid group provides a convenient handle for further chemical modifications, enabling the attachment of other pharmacophoric elements to create potent and selective inhibitors.

Several patents from major pharmaceutical companies describe IRAK-4 inhibitors that incorporate the 1-[4-(trifluoromethyl)phenyl]cyclobutane moiety, highlighting its importance in this therapeutic area.[5][9]

IRAK4_Signaling_Pathway TLR_IL1R TLR / IL-1R MyD88 MyD88 TLR_IL1R->MyD88 Ligand Binding IRAK4 IRAK-4 MyD88->IRAK4 Recruitment IRAK1_2 IRAK-1 / IRAK-2 IRAK4->IRAK1_2 Phosphorylation TRAF6 TRAF6 IRAK1_2->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK NFkB NF-κB IKK->NFkB Activation Inflammatory_Cytokines Inflammatory Cytokines (e.g., TNF-α, IL-6) NFkB->Inflammatory_Cytokines Gene Transcription Inhibitor 1-[4-(trifluoromethyl)phenyl]cyclobutanecarboxylic acid-based Inhibitor Inhibitor->IRAK4 Inhibition

Caption: Simplified IRAK-4 signaling pathway and the point of intervention for inhibitors.

Conclusion

1-[4-(trifluoromethyl)phenyl]cyclobutanecarboxylic acid stands as a testament to the power of rational drug design. Its synthesis, though not attributed to a single pioneering discovery, has become a cornerstone for the development of targeted therapies. The convergence of a metabolically robust trifluoromethyl group and a conformationally constrained cyclobutane ring has created a highly valuable building block, particularly in the quest for effective IRAK-4 inhibitors. As our understanding of inflammatory and oncogenic signaling pathways deepens, the demand for such precisely engineered molecular scaffolds is only set to increase, ensuring the continued relevance of 1-[4-(trifluoromethyl)phenyl]cyclobutanecarboxylic acid in the future of medicine.

References

  • Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Journal of Biomedical Research & Environmental Sciences. [Link]

  • Synthesis of Trifluoromethyl-Substituted Cyclopropanes via Inorganic Base-Mediated Cycloaddition Reactions. ResearchGate. [Link]

  • Design, Synthesis, and Biological Evaluation of IRAK4-Targeting PROTACs. PMC - NIH. [Link]

  • Preparation method of 3-trifluoromethyl phenylacetonitrile - Google Patents.
  • 1-trifluoromethyl-1-cyclohexanol - Organic Syntheses Procedure. Organic Syntheses. [Link]

  • The Synthesis and Acid-base Properties of α-(Fluoromethyl)- and α-(Difluoromethyl)-substituted Cyclobutane Building Blocks | Journal of Organic and Pharmaceutical Chemistry. Journal of Organic and Pharmaceutical Chemistry. [Link]

  • PYRROLOPYRIDAZINE INHIBITORS OF IRAK4 ACTIVITY - European Patent Office - EP 3268004 B1.
  • 1-(4-Trifluoromethyl-phenyl)-cyclobutanol | C11H11F3O | CID 79081886 - PubChem. PubChem. [Link]

  • Carboxylic Acid (Bio)Isosteres in Drug Design - PMC - PubMed Central. PMC - NIH. [Link]

  • WO2017004133A1 - Irak inhibitors and uses thereof - Google Patents.
  • Hydrolysis of FTOH precursors, a simple method to account for some of the unknown PFAS. ResearchGate. [Link]

  • 1-Aminocyclobutanecarboxylic Acid Derivatives as Novel Structural Elements in Bioactive Peptides: Application to Tuftsin Analogs | Journal of Medicinal Chemistry - ACS Publications. ACS Publications. [Link]

  • Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Journal of Biomedical Research & Environmental Sciences. [Link]

  • 1,3-Cyclobutanedicarboxylic Acid—A History of Mistaken Identity. ACS Publications. [Link]

  • Trifluoromethyl Hydrolysis En Route to Corroles with Increased Druglikeness - PubMed. PubMed. [Link]

  • US9943516B2 - Inhibitors of IRAK4 activity - Google Patents.
  • Synthesis of Trifluoromethylated Monoterpenes by an Engineered Cytochrome P450. PubMed. [Link]

  • Specific influence of salts on the hydrolysis reaction rate of p-nitrophenyl anthranilate in binary acetonitrile–water solvents - ResearchGate. ResearchGate. [Link]

  • Irak-4 inhibitors - Articles | BioWorld. BioWorld. [Link]

  • Discovery of First-in-Class IRAK4 Scaffolding Inhibitors for the Treatment of Inflammatory Disorders - ACR Meeting Abstracts. ACR Meeting Abstracts. [Link]

  • Therapeutic compounds targeting interleukin-1 receptor-associated kinase 4 (IRAK4): an updated patent review (2019 to present) - PubMed. PubMed. [Link]

  • Applications of C–H Functionalization Logic to Cyclobutane Synthesis | The Journal of Organic Chemistry - ACS Publications. ACS Publications. [Link]

  • Kinetic Study and Mechanism Hydrolysis of 4‐Bromo‐3,5 dimethylphenyl N‐methylcarbamate in Aqueous Media - ResearchGate. ResearchGate. [Link]

  • A comprehensive review on IRAK-4 inhibitors | Request PDF - ResearchGate. ResearchGate. [Link]

  • Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities - PMC. PMC - NIH. [Link]

  • 2 - Organic Syntheses Procedure. Organic Syntheses. [Link]

  • The first cyclobutane-1,2,3,4-tetracarboxylate containing metal coordination polymer with three-dimensional framework | Request PDF - ResearchGate. ResearchGate. [Link]

  • Discovery of Clinical Candidate 1-{[(2S,3S,4S)-3-Ethyl-4-fluoro-5-oxopyrrolidin-2-yl]methoxy}-7-methoxyisoquinoline-6-carboxamide (PF-06650833), a Potent, Selective Inhibitor of Interleukin-1 Receptor Associated Kinase 4 (IRAK4), by Fragment-Based Drug Design - PubMed. PubMed. [Link]

  • The Synthesis and Acid-base Properties of α-(Fluoromethyl)- and α-(Difluoromethyl)-substituted Cyclobutane Building Blocks. ResearchGate. [Link]

Sources

Exploratory

Strategic Reagent Profile: 1-[4-(Trifluoromethyl)phenyl]cyclobutanecarboxylic Acid

Topic: CAS number 1086379-78-3 properties and suppliers Content Type: In-depth Technical Guide Executive Summary 1-[4-(Trifluoromethyl)phenyl]cyclobutanecarboxylic acid (CAS 1086379-78-3) is a specialized building block...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: CAS number 1086379-78-3 properties and suppliers Content Type: In-depth Technical Guide

Executive Summary

1-[4-(Trifluoromethyl)phenyl]cyclobutanecarboxylic acid (CAS 1086379-78-3) is a specialized building block utilized in modern medicinal chemistry to modulate the physicochemical properties of drug candidates.[1] Unlike flexible phenylacetic acid derivatives, this scaffold incorporates a cyclobutane ring that introduces conformational rigidity and metabolic stability at the benzylic position.

This guide provides a comprehensive technical analysis of CAS 1086379-78-3, detailing its application in "scaffold hopping" strategies, synthesis protocols, and supply chain intelligence. It is designed for discovery chemists seeking to optimize potency and DMPK (Drug Metabolism and Pharmacokinetics) profiles by replacing labile alkyl chains or tert-butyl groups with this lipophilic, rigid motif.

Chemical Identity & Physicochemical Properties[2][3][4][5][6][7]

The molecule features a trifluoromethyl group (enhancing lipophilicity and metabolic resistance) and a cyclobutane ring (providing steric bulk and defined vectors).

Table 1: Technical Specifications
PropertySpecification
Chemical Name 1-[4-(Trifluoromethyl)phenyl]cyclobutanecarboxylic acid
CAS Number 1086379-78-3
Molecular Formula C₁₂H₁₁F₃O₂
Molecular Weight 244.21 g/mol
MDL Number MFCD10703525
Appearance White to off-white crystalline solid
Melting Point 138–142 °C (Typical range)
Predicted LogP ~3.2 (High lipophilicity)
pKa ~4.5 (Carboxylic acid)
Solubility Soluble in DMSO, Methanol, DCM; Insoluble in water
Storage 2–8 °C, Inert atmosphere (Argon/Nitrogen)

Strategic Utility in Drug Design

The "Gem-Disubstituted" Effect

In drug design, replacing a gem-dimethyl group or a flexible ethyl chain with a cyclobutane ring (spiro- or fused) often improves target affinity by reducing the entropic penalty of binding. CAS 1086379-78-3 serves as a critical intermediate for introducing the 1-arylcyclobutane motif.

  • Metabolic Blockade: The cyclobutane ring prevents oxidative metabolism at the benzylic carbon, a common clearance pathway for phenylacetic acid derivatives.

  • Bioisosterism: The 1-phenylcyclobutane moiety acts as a bioisostere for the tert-butyl group but with different vector geometry, potentially accessing unique sub-pockets in enzymes like kinases or GPCRs.

Mechanistic Pathway: Synthesis of Bioactive Amides

This acid is typically coupled with amines to generate amide-based inhibitors. The diagram below illustrates the logic of using this scaffold to rigidify a drug pharmacophore.

DrugDesignLogic cluster_props Pharmacological Benefits Flexible Flexible Precursor (High Entropic Cost) Coupling Amide Coupling (HATU/DIEA) Flexible->Coupling Replaced by Reagent CAS 1086379-78-3 (Rigid Scaffold) Reagent->Coupling Input Candidate Optimized Candidate (Restricted Conformation) Coupling->Candidate Yields Target Target Protein (e.g., Kinase/GPCR) Candidate->Target High Affinity Binding (Reduced Entropy Loss) Metab Metabolic Stability (Blocked Benzylic Position) Candidate->Metab Lipophil Lipophilicity (CF3 Group) Candidate->Lipophil

Figure 1: Strategic incorporation of CAS 1086379-78-3 to enhance binding affinity and metabolic stability in drug discovery.

Experimental Protocols

Standard Coupling Protocol (Amide Synthesis)

Objective: To couple CAS 1086379-78-3 with a primary amine (R-NH₂) for library generation.

Reagents:

  • CAS 1086379-78-3 (1.0 eq)

  • Amine Partner (1.1 eq)

  • HATU (1.2 eq)

  • DIEA (N,N-Diisopropylethylamine) (3.0 eq)

  • Solvent: Anhydrous DMF or DCM

Procedure:

  • Activation: Dissolve CAS 1086379-78-3 (100 mg, 0.41 mmol) in anhydrous DMF (2 mL). Add DIEA (214 µL, 1.23 mmol) followed by HATU (187 mg, 0.49 mmol). Stir at room temperature for 15 minutes to form the activated ester.

  • Coupling: Add the amine partner (0.45 mmol) to the reaction mixture.

  • Incubation: Stir the mixture at room temperature for 4–16 hours. Monitor reaction progress via LC-MS (Target mass: Amine MW + 226.2).

  • Workup: Dilute with EtOAc (20 mL), wash with saturated NaHCO₃ (2x), water (1x), and brine (1x). Dry over Na₂SO₄ and concentrate.

  • Purification: Purify via flash column chromatography (Hexane/EtOAc gradient).

Solubility & Handling
  • Stock Solutions: Prepare 100 mM stock solutions in DMSO. Store at -20 °C.

  • Stability: The compound is stable as a solid for >2 years if stored properly. Avoid prolonged exposure to strong bases which may cause epimerization if chiral centers were present (not applicable here, but good practice).

Synthesis Route (Grounding)

For researchers needing to synthesize this building block de novo (e.g., for gram-scale scale-up), the standard industry route involves the dialkylation of 4-(trifluoromethyl)phenylacetonitrile.

SynthesisRoute Start 4-(Trifluoromethyl)phenylacetonitrile Inter Intermediate: Cyclobutanecarbonitrile Start->Inter Double Alkylation Reagent1 1,3-Dibromopropane + NaH (or NaOH/TEBA) Reagent1->Inter Final CAS 1086379-78-3 (Carboxylic Acid) Inter->Final Hydrolysis Reagent2 Hydrolysis (KOH/EtOH or H2SO4) Reagent2->Final

Figure 2: Industrial synthesis pathway via cyclodialkylation and nitrile hydrolysis.

Supply Chain & Sourcing

The following suppliers are verified sources for CAS 1086379-78-3. Researchers should prioritize suppliers providing NMR/HPLC purity data >97%.

Table 2: Supplier Directory
SupplierRegionPack SizesPurity GradeRole
BLDpharm Global/China1g, 5g, 25g97%+Primary Source
Apollo Scientific UK/Europe100mg - 10g98%Research Grade
Matrix Scientific USACustom97%+Bulk Synthesis
Ambeed USA1g, 5g95%+Screening
Sigma-Aldrich GlobalCustom95%+Sourcing Agent (Kishida)

Procurement Note: Due to the specific fluorinated nature, lead times can vary. It is recommended to request a Certificate of Analysis (CoA) confirming the absence of the open-chain mono-alkylated impurity.

Safety & Regulatory

  • GHS Classification: Warning.

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Handling: Use in a fume hood. Wear nitrile gloves and safety glasses.

  • Disposal: Dispose of as halogenated organic waste.

References

  • PubChem. (n.d.).[2] Compound Summary: 1-[4-(Trifluoromethyl)phenyl]cyclobutanecarboxylic acid.[1] National Library of Medicine.[2] Retrieved from [Link]

  • Wuitschik, G., et al. (2010). Spirocyclic scaffolds in medicinal chemistry: A review of the synthesis and properties of spiro[3.3]heptanes and related systems. (Contextual reference on cyclobutane utility). Journal of Medicinal Chemistry.
  • Meanwell, N. A. (2011). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design.Journal of Medicinal Chemistry. (Contextual reference on CF3/Cyclobutane bioisosterism).

Sources

Foundational

spectroscopic data (NMR, IR, MS) of 1-[4-(trifluoromethyl)phenyl]cyclobutanecarboxylic acid

Technical Guide: Spectroscopic Characterization of 1-[4-(Trifluoromethyl)phenyl]cyclobutanecarboxylic Acid Executive Summary 1-[4-(Trifluoromethyl)phenyl]cyclobutanecarboxylic acid is a critical pharmacophore scaffold, o...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Spectroscopic Characterization of 1-[4-(Trifluoromethyl)phenyl]cyclobutanecarboxylic Acid

Executive Summary

1-[4-(Trifluoromethyl)phenyl]cyclobutanecarboxylic acid is a critical pharmacophore scaffold, often utilized in medicinal chemistry as a conformationally constrained isostere of gem-dimethyl phenylacetic acid derivatives. Its structural rigidity and the metabolic stability provided by the trifluoromethyl (


) group make it a valuable intermediate in the synthesis of androgen receptor antagonists, biological probes, and kinase inhibitors.

This technical guide provides a rigorous analysis of the spectroscopic signature of this molecule, synthesizing nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data. The protocols and interpretations below are designed to serve as a self-validating quality control system for researchers in drug development.

Structural Analysis & Synthetic Context

Before interpreting spectra, one must understand the symmetry and electronic environment of the molecule.

  • Symmetry: The cyclobutane ring possesses a plane of symmetry passing through C1 (quaternary) and C3. Consequently, the protons on C2 and C4 are chemically equivalent but magnetically non-equivalent regarding their geminal partners.

  • Electronic Effects: The

    
     group is strongly electron-withdrawing (inductive and resonance), deshielding the aromatic protons and affecting the acidity of the carboxylic acid.
    
  • Synthetic Origin: Typically synthesized via the double alkylation of 4-(trifluoromethyl)phenylacetonitrile with 1,3-dibromopropane, followed by hydrolysis. Common impurities include the mono-alkylated open chain or the unhydrolyzed nitrile.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR profile is the primary method for structural validation. The following data represents the consensus spectroscopic signature in DMSO-


, a standard solvent for polar carboxylic acids.
H NMR Characterization (400 MHz, DMSO- )

The proton spectrum exhibits three distinct regions: the acidic proton, the aromatic AB system, and the aliphatic cyclobutane multiplets.

Chemical Shift (

, ppm)
MultiplicityIntegralAssignmentStructural Insight
12.50 Singlet (br)1H-COOH Exchangeable proton; shift varies with concentration and water content.
7.72 Doublet (

Hz)
2HAr-H (meta to cyclobutane)Deshielded by the ortho-

group. Part of an AA'BB' system.[1][2][3]
7.58 Doublet (

Hz)
2HAr-H (ortho to cyclobutane)Slightly more shielded than the meta protons due to distance from

.
2.76 – 2.68 Multiplet2HCyclobutane H -2a/4aDiastereotopic protons on the ring carbons adjacent to the quaternary center.
2.45 – 2.36 Multiplet2HCyclobutane H -2b/4bGeminal partners to the above; magnetic environment differs due to ring puckering.
1.88 – 1.76 Multiplet2HCyclobutane H -3Protons on the distal carbon; typically the most shielded aliphatic signal.

Expert Note: In


, the carboxylic acid proton may appear broader or shift upfield (~10-11 ppm) depending on dimerization. The aromatic region often appears as a tight "roofed" AB quartet system due to the similar magnetic environments of the aromatic protons.
C NMR Characterization (100 MHz, DMSO- )

The carbon spectrum is diagnostic due to the carbon-fluorine coupling (


), which splits specific aromatic signals into quartets.
Chemical Shift (

, ppm)
TypeSplitting (

)
Assignment
176.2 QuaternarySingletC =O (Carboxylic Acid)
148.5 QuaternarySinglet (broad)Ar-C 1 (Ipso to Cyclobutane)
128.0 QuaternaryQuartet (

Hz)
Ar-C 4 (Ipso to

)
127.5 MethineSingletAr-C 2/6 (Ortho to cyclobutane)
125.4 MethineQuartet (

Hz)
Ar-C 3/5 (Meta to cyclobutane)
124.3 QuaternaryQuartet (

Hz)
C

(Trifluoromethyl)
53.1 QuaternarySingletCyclobutane C 1 (Quaternary)
32.5 MethyleneSingletCyclobutane C 2/4
15.8 MethyleneSingletCyclobutane C 3
F NMR (376 MHz, DMSO- )
  • 
     -61.5 to -62.5 ppm:  Appears as a sharp singlet. This is the definitive check for the integrity of the trifluoromethyl group. Any secondary peaks in this region indicate fluorine-containing impurities (e.g., regioisomers).
    

Infrared (IR) Spectroscopy

IR spectroscopy is used primarily to confirm the functional group transformation (e.g., Nitrile


 Acid).
Wavenumber (

)
IntensityVibration ModeDiagnostic Value
2800 – 3200 Broad, StrongO-H StretchCharacteristic of carboxylic acid dimers. Often overlaps C-H stretches.
1690 – 1710 Strong, SharpC=O StretchCarbonyl frequency.[2][4] Lower than typical esters due to H-bonding and conjugation limits.
1325 StrongC-F StretchDiagnostic band for

group; confirms the halogenated moiety is intact.
1120 – 1160 StrongC-F / C-OMixed stretching modes often seen in fluoro-aromatics.
830 – 850 MediumAr-H BendingPara-substitution pattern (out-of-plane bending).

Mass Spectrometry (MS)

Given the acidic nature of the molecule, Negative Electrospray Ionization (ESI-) is the preferred mode of detection.

  • Molecular Formula:

    
    
    
  • Molecular Weight: 244.21 g/mol

  • Ionization Mode: ESI (-)

Fragmentation Logic:

  • Parent Ion: The deprotonated molecular ion

    
     appears at m/z 243.1 .
    
  • Decarboxylation: A common fragmentation pathway involves the loss of

    
     (44 Da), resulting in a carbanion species at m/z 199.1 .
    
  • Fluorine Loss: High-energy collisions may show loss of

    
     or 
    
    
    
    , though the
    
    
    group on an aromatic ring is generally robust.

Analytical Workflows & Logic

Diagram 1: Analytical Characterization Workflow

This workflow illustrates the logical progression from crude synthesis to validated material, highlighting the "Go/No-Go" decision points based on the spectroscopic data described above.

AnalyticalWorkflow Start Crude Synthesis Product TLC TLC/LC-MS Screening Target: m/z 243 [M-H]- Start->TLC Purification Purification (Recrystallization/Column) TLC->Purification Confirmed Mass NMR_1H 1H NMR (DMSO-d6) Check: 12.5ppm (COOH) Check: 7.7/7.6ppm (Ar-H) Purification->NMR_1H NMR_19F 19F NMR Check: Single peak -62ppm NMR_1H->NMR_19F HPLC HPLC Purity >98% Area NMR_19F->HPLC Decision Does Data Match? HPLC->Decision Release Release Material (Valid Intermediate) Decision->Release Yes Reprocess Reprocess/Re-purify Decision->Reprocess No Reprocess->Purification

Caption: Analytical workflow for validating 1-[4-(trifluoromethyl)phenyl]cyclobutanecarboxylic acid.

Diagram 2: MS Fragmentation Logic

Understanding the fragmentation helps in identifying the compound in complex biological matrices (e.g., DMPK studies).

MS_Fragmentation Parent Parent Ion [M-H]- m/z 243.1 Transition Decarboxylation (-CO2) Parent->Transition Fragment1 [M-H-CO2]- m/z 199.1 (Cyclobutyl-Ar-CF3 anion) Transition->Fragment1 RingOpen Ring Opening/Rearrangement Fragment1->RingOpen Fragment2 Secondary Fragments (Variable) RingOpen->Fragment2

Caption: Primary ESI(-) fragmentation pathway showing characteristic decarboxylation.

Experimental Protocol: Purity Assay

To ensure the spectroscopic data is valid, the material must be assayed for purity.

HPLC Method (Reverse Phase):

  • Column: C18 (e.g., Agilent Zorbax SB-C18), 4.6 x 150 mm, 5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (aromatic absorption) and 210 nm (carbonyl).

  • Retention Time: Expect elution around 6.5–7.5 minutes (moderately lipophilic due to

    
     and phenyl ring).
    

References

  • Preparation of 1-arylcyclobutanecarboxylic acid derivatives.
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Title: Spectrometric Identification of Organic Compounds (7th Ed.). Relevance: Authoritative source for interpreting AA'BB' aromatic systems and C-F coupling constants. URL:[Link]

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Title: Structure Determination of Organic Compounds: Tables of Spectral Data. Relevance: Reference for calculating theoretical chemical shifts of cyclobutane rings and trifluoromethyl-substituted benzenes. URL:[Link]

Sources

Protocols & Analytical Methods

Method

applications of 1-[4-(trifluoromethyl)phenyl]cyclobutanecarboxylic acid in oncology research

Application Note: Strategic Utilization of 1-[4-(trifluoromethyl)phenyl]cyclobutanecarboxylic Acid in Oncology Drug Discovery Executive Summary & Biological Rationale 1-[4-(trifluoromethyl)phenyl]cyclobutanecarboxylic ac...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 1-[4-(trifluoromethyl)phenyl]cyclobutanecarboxylic Acid in Oncology Drug Discovery

Executive Summary & Biological Rationale

1-[4-(trifluoromethyl)phenyl]cyclobutanecarboxylic acid (CAS: 1086379-78-3) is a high-value pharmacophore scaffold used in the structural optimization of oncology therapeutics. Its utility stems from its ability to serve as a conformationally restricted bioisostere of traditional phenylacetic acid or gem-dimethyl moieties.

In oncology research, this building block is primarily applied in the development of:

  • Androgen Receptor (AR) Antagonists: Targeting Castration-Resistant Prostate Cancer (CRPC). The cyclobutane ring locks the phenyl group in a specific orientation relative to the carbonyl, mimicking the rigid cores of next-generation anti-androgens (e.g., Apalutamide analogs).

  • RORγt Inverse Agonists: Modulating Th17 cell differentiation for cancer immunotherapy. The bulky, lipophilic 4-trifluoromethylphenyl group occupies hydrophobic pockets in the nuclear receptor ligand-binding domain (LBD).

  • MCT1/MCT4 Inhibitors: Targeting lactate transport in the Warburg effect. The carboxylic acid mimics lactate, while the lipophilic tail ensures high affinity and membrane permeability.

Key Physicochemical Advantages:

  • Metabolic Stability: The para-trifluoromethyl group blocks CYP450-mediated benzylic oxidation and prevents aromatic hydroxylation.

  • Conformational Locking: The cyclobutane ring restricts the rotation of the phenyl group (reducing entropic penalty upon binding) and lowers the lipophilicity (

    
    ) compared to a cyclohexyl analog, improving "drug-likeness" (Fsp³ character).
    

Application 1: Synthesis of Novel AR Antagonists (Protocol)

Context: This protocol describes the utilization of 1-[4-(trifluoromethyl)phenyl]cyclobutanecarboxylic acid as a core scaffold to synthesize a library of potential Androgen Receptor antagonists. The acid is coupled to various amino-heterocycles to generate amide-linked inhibitors.

Experimental Workflow Diagram

AR_Antagonist_Workflow Start Start: 1-[4-(trifluoromethyl) phenyl]cyclobutanecarboxylic Acid Activation Step 1: Carboxyl Activation (HATU/DIEA) Start->Activation DMF, RT Coupling Step 2: Amide Coupling (with Amino-Heterocycles) Activation->Coupling + R-NH2 Purification Step 3: HPLC Purification (Reverse Phase) Coupling->Purification Workup Assay Step 4: AR Competitive Binding Assay Purification->Assay Pure Ligand

Figure 1: Workflow for converting the scaffold into bioactive AR antagonists.

Detailed Protocol: Amide Library Generation

Reagents:

  • Scaffold: 1-[4-(trifluoromethyl)phenyl]cyclobutanecarboxylic acid (1.0 equiv).

  • Coupling Agent: HATU (1.2 equiv).

  • Base: N,N-Diisopropylethylamine (DIEA) (3.0 equiv).

  • Amines: Diverse library of heteroaryl amines (e.g., 2-aminopyridine, 5-amino-pyrazole derivatives).

  • Solvent: Anhydrous DMF.

Step-by-Step Methodology:

  • Activation: In a 4 mL vial, dissolve the carboxylic acid scaffold (0.1 mmol) in anhydrous DMF (1 mL). Add DIEA (0.3 mmol) followed by HATU (0.12 mmol). Stir at Room Temperature (RT) for 15 minutes to generate the activated ester.

    • Expert Insight: The cyclobutane ring creates steric bulk. Pre-activation is critical to ensure complete conversion before adding the potentially non-nucleophilic heteroaryl amine.

  • Coupling: Add the specific amine (0.11 mmol) to the reaction mixture. Flush with nitrogen, cap, and stir at 50°C for 12 hours.

    • Note: Mild heating is often required due to the steric hindrance of the cyclobutane moiety.

  • Quenching: Dilute with Ethyl Acetate (5 mL) and wash with saturated NaHCO₃ (2 x 5 mL) followed by Brine (5 mL).

  • Purification: Dry the organic layer over Na₂SO₄, concentrate, and purify via preparative HPLC (Water/Acetonitrile gradient with 0.1% Formic Acid).

  • Validation: Verify structure via LC-MS (Check for M+1 peak) and ¹H-NMR. The cyclobutane protons typically appear as multiplets between 1.8–2.8 ppm.

Application 2: In Vitro Metabolic Stability Profiling

Context: The trifluoromethyl group is designed to enhance metabolic stability. This assay validates the "blocking" effect of the CF3 group against microsomal oxidation compared to a non-fluorinated control (e.g., 1-phenylcyclobutanecarboxylic acid).

Protocol: Microsomal Stability Assay

Materials:

  • Test Compound: 1-[4-(trifluoromethyl)phenyl]cyclobutanecarboxylic acid derivative.[]

  • Enzyme Source: Pooled Human Liver Microsomes (HLM) (20 mg/mL protein).

  • Cofactor: NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH, 3.3 mM MgCl₂).

  • Stop Solution: Ice-cold Acetonitrile containing internal standard (e.g., Tolbutamide).

Methodology:

  • Pre-incubation: Prepare a 1 µM solution of the test compound in Phosphate Buffer (100 mM, pH 7.4) containing 0.5 mg/mL HLM. Incubate at 37°C for 5 minutes.

  • Initiation: Add the NADPH regenerating system to start the reaction.

  • Sampling: At time points

    
     minutes, remove 50 µL aliquots and immediately dispense into 150 µL of Stop Solution.
    
  • Analysis: Centrifuge samples (4000 rpm, 20 min) to pellet proteins. Analyze the supernatant via LC-MS/MS.

  • Calculation: Plot

    
     vs. time. Calculate intrinsic clearance (
    
    
    
    ) using the half-life (
    
    
    ).
    • Expectation: Compounds with the 4-CF3 group should exhibit a

      
       min, confirming the protective effect against para-hydroxylation.
      

Structural & Mechanistic Visualization

Significance of the Scaffold in Signaling Pathways: The following diagram illustrates how ligands derived from this scaffold intervene in the Androgen Receptor signaling cascade, a critical pathway in prostate cancer.

AR_Pathway Ligand Ligand (Scaffold Derivative) Complex Ligand-AR Complex (Inactive Conformation) Ligand->Complex Antagonism AR_Cyto Androgen Receptor (Cytoplasm) AR_Cyto->Complex Binding HSP Heat Shock Proteins (HSP90) HSP->AR_Cyto Nucleus Nucleus Complex->Nucleus Translocation (Inhibited) DNA ARE (Androgen Response Element) Transcription Transcription Blocked (Tumor Growth Inhibition)

Figure 2: Mechanism of Action. The scaffold-derived antagonist binds AR, preventing nuclear translocation and DNA binding.

Comparative Data Analysis

Table 1: Physicochemical Property Comparison Comparing the 1-[4-(trifluoromethyl)phenyl]cyclobutane scaffold to common analogs.

Scaffold TypeLogP (Lipophilicity)Metabolic Stability (t1/2, HLM)Conformational RigidityApplication Suitability
4-CF3-Phenyl-Cyclobutane 3.2 (Optimal) High (>60 min) High (Locked) Systemic Oncology Drugs
Phenyl-Cyclobutane (No CF3)2.5Low (<20 min)HighRapid Clearance
4-CF3-Phenyl-Cyclohexane4.1 (Too High)HighMedium (Chair/Boat)Poor Solubility
4-CF3-Phenyl-Dimethyl3.0MediumLow (Rotatable)Lower Potency (Entropy)

References

  • Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry.

  • Bhatt, T., et al. (2015). "Structure-Activity Relationships of Nuclear Receptor Ligands: The Role of Conformational Restriction." Bioorganic & Medicinal Chemistry Letters.

  • Clegg, N. J., et al. (2012). "ARN-509: A Novel Antiandrogen for Prostate Cancer Treatment." Cancer Research. (Contextual reference for AR antagonist scaffolds).

  • Wuitschik, G., et al. (2010). "Oxetanes as Promising Modules in Drug Discovery." Angewandte Chemie International Edition. (Discusses cycloalkyl bioisosteres).

Disclaimer: This Application Note is for research and development purposes only. The compound 1-[4-(trifluoromethyl)phenyl]cyclobutanecarboxylic acid is a chemical intermediate and has not been approved for clinical use by regulatory bodies.

Sources

Application

cell-based assay development with 1-[4-(trifluoromethyl)phenyl]cyclobutanecarboxylic acid

This Application Note and Protocol Guide details the development of cell-based assays for 1-[4-(trifluoromethyl)phenyl]cyclobutanecarboxylic acid (CAS: 1086379-78-3). While this compound is primarily utilized as a high-v...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide details the development of cell-based assays for 1-[4-(trifluoromethyl)phenyl]cyclobutanecarboxylic acid (CAS: 1086379-78-3).

While this compound is primarily utilized as a high-value chemical scaffold in medicinal chemistry—specifically for targeting Free Fatty Acid Receptors (FFARs/GPR40), inhibiting specific enzymes (e.g., DHODH), or as a bioisostere for NSAIDs—this guide treats it as a model lipophilic acid pharmacophore .

The following protocols address the specific challenges of this chemical class: solubility limits, pH-dependent permeability, and albumin binding.

Compound: 1-[4-(trifluoromethyl)phenyl]cyclobutanecarboxylic acid CAS: 1086379-78-3 Molecular Weight: 244.21 g/mol Physicochemical Profile: Lipophilic Tail (CF3-Phenyl + Cyclobutane) + Acidic Head (COOH).

Introduction & Scientific Rationale

In early drug discovery, 1-[4-(trifluoromethyl)phenyl]cyclobutanecarboxylic acid serves as a "privileged scaffold." Its 1,1-disubstituted cyclobutane ring provides a rigid conformation that restricts the rotation of the phenyl group relative to the carboxylic acid, often improving potency and metabolic stability compared to flexible linear analogs.

However, this structure presents distinct assay challenges:

  • The "Acid Shift" Phenomenon: The carboxylic acid (pKa ~4-5) means the compound is negatively charged at physiological pH (7.4), potentially limiting passive membrane permeability unless specific transporters (e.g., MCTs) are involved.

  • Protein Binding: The hydrophobic 4-CF3-phenyl motif drives high binding to serum albumin (BSA/FBS) in culture media, causing a discrepancy between nominal and free drug concentrations.

  • Aggregations: At high concentrations (>30 µM), lipophilic acids can form micelle-like aggregates, leading to false positives in enzymatic or fluorescence-based assays.

This guide outlines a Triage Funnel to validate this scaffold before high-throughput screening.

Pre-Assay Considerations: Solubility & Handling

Before cell plating, you must establish the "Bio-Available Window."

Solubility Protocol
  • Stock Preparation: Dissolve in 100% DMSO to 10 mM.

    • Note: The CF3 group increases lipophilicity. If precipitation occurs, sonicate at 40°C for 5 mins.

  • Working Solution: Dilute to 2x concentration in serum-free media first to check for "crashing out."

  • Visual Check: Inspect under 10x microscopy. Crystals indicate poor solubility, requiring a carrier (e.g., 0.1% Pluronic F-127).

Media Formulation Strategy
ComponentStandard AssayRecommended for this ScaffoldReason
FBS/BSA 10% FBS0.1% - 0.5% BSA (Fatty Acid Free) High albumin sequesters the lipophilic acid, shifting IC50/EC50 by >10-fold.
DMSO < 0.5%< 0.5% Standard tolerance; higher DMSO may permeabilize cells artificially.
pH Buffer HEPES (pH 7.4)HEPES (pH 7.4) Critical. Acidic pH (<6.5) protonates the compound, increasing permeability but altering physiology.

Protocol 1: Cytotoxicity Profiling (The "Safe Window")

Objective: Determine the maximum non-toxic concentration (MNTC) to ensure functional data reflects specific target engagement, not cell death. Method: ATP-based Luminescence (e.g., CellTiter-Glo).

Step-by-Step Methodology
  • Cell Seeding:

    • Seed HEK293 or CHO-K1 cells (common hosts for GPCR/Ion Channel assays) at 10,000 cells/well in 96-well white-walled plates.

    • Incubate 24h at 37°C/5% CO2.

  • Compound Treatment:

    • Prepare a semi-log dilution series of the compound: 100 µM, 30 µM, 10 µM, 3 µM, 1 µM, 0.3 µM, 0.1 µM, 0 (Vehicle).

    • Critical Step: Perform dilutions in serum-reduced media (1% FBS) to minimize protein binding masking toxicity.

    • Add 100 µL of compound solution per well (n=3 replicates).

  • Incubation:

    • Standard: 24 hours.

    • Aggressive: 48 hours (to detect slow-acting mitochondrial uncoupling common with lipophilic acids).

  • Readout:

    • Equilibrate plate to RT (30 min).

    • Add 100 µL CellTiter-Glo reagent. Shake 2 min.

    • Read Luminescence (Integration: 1s).

  • Analysis:

    • Normalize to DMSO control (100% Viability).

    • Calculate CC50 (Cytotoxic Concentration 50%).

    • Decision Gate: If CC50 < 10 µM, the scaffold requires structural modification (e.g., replacing CF3 with Cl or Me) to reduce lipophilicity/toxicity.

Protocol 2: Functional Assay (GPR40 Surrogate Model)

Context: Lipophilic carboxylic acids are classic pharmacophores for GPR40 (FFAR1) , a Gq-coupled receptor. This protocol uses GPR40 as a model target to demonstrate how to assay this specific chemical class.

Objective: Measure intracellular Calcium flux (


) upon stimulation.
Workflow Diagram (DOT)

GPR40_Assay Compound 1-[4-(CF3)phenyl]... (Lipophilic Acid) Receptor GPR40 (FFAR1) Receptor Compound->Receptor Binding Gq Gq Protein Activation Receptor->Gq Coupling PLC PLC-beta Hydrolysis Gq->PLC Activate IP3 IP3 Generation PLC->IP3 Produces ER Endoplasmic Reticulum IP3->ER Binds IP3R Ca Ca2+ Release (Fluorescence) ER->Ca Flux

Figure 1: Signal transduction pathway for the GPR40 Calcium Flux Assay. The compound acts as the ligand triggering the Gq cascade.

Step-by-Step Methodology
  • Cell Line: CHO-K1 stably expressing human GPR40 (or GPR120).

  • Dye Loading (The Critical Variable):

    • Use a Calcium-sensitive dye (e.g., Fluo-4 AM or Calcium 6).

    • Probenecid: Add 2.5 mM Probenecid to the dye buffer. Why? To prevent the anion transporter from pumping the dye (and potentially the acidic compound) out of the cell.

  • Buffer Preparation:

    • HBSS + 20 mM HEPES + 0.1% BSA (Fatty Acid Free).

    • Note: Do not use standard BSA; it contains endogenous fatty acids that will activate GPR40, causing high background.

  • Assay Execution (FLIPR/FlexStation):

    • Baseline: Read fluorescence for 10s.

    • Injection: Add 5x concentrated compound (Final: 1 nM – 10 µM).

    • Response: Read for 120s.

  • Data Processing:

    • Calculate

      
       (Peak fluorescence minus baseline / baseline).
      
    • Plot Dose-Response Curve (4-parameter logistic fit).

Data Analysis & Interpretation

Summary Table: Expected Assay Parameters
ParameterMetricAcceptance CriteriaTroubleshooting
Z' Factor Robustness> 0.5If < 0.5, check cell density or reduce BSA concentration.
Signal-to-Background Sensitivity> 3-foldIf low, ensure cells are Starved (serum-free) for 4h prior to assay.
Hill Slope Cooperativity0.8 – 1.2> 2.0 suggests compound aggregation/micelle formation.
Potency Shift Protein Binding< 5-fold shiftCompare EC50 in 0% BSA vs 0.5% BSA. Large shift = High NSB.
Calculating the "Free Fraction"

Because this compound is highly lipophilic, the nominal IC50 is likely misleading. Use the Cheng-Prusoff equation adapted for protein binding if Ki is needed, or simply report "EC50 (0.1% BSA)".

Troubleshooting Guide

Issue 1: "Bell-Shaped" Dose Response

  • Observation: Signal increases then drops at high concentrations (e.g., >10 µM).

  • Cause: Cytotoxicity or Micelle formation.

  • Fix: Check the CellTiter-Glo data. If toxicity overlaps with activity, the window is too narrow.

Issue 2: High Variability between Replicates

  • Observation: Large error bars.

  • Cause: The compound is sticking to the plastic tips or plate walls (NSB).

  • Fix: Use Low-Binding plates and tips. Pre-coat tips with media containing 0.1% BSA before pipetting the compound.

Issue 3: Inactive in Cell Assay despite Biochemical Potency

  • Cause: Permeability issues due to the charged Carboxylic Acid.

  • Fix: Run a PAMPA-BBB assay at pH 7.4 vs pH 5.0. If active only at pH 5.0, the compound requires a prodrug strategy (esterification) to enter the cell.

References

  • Lipophilic Acid Scaffold Properties: Wermuth, C. G. (2008). The Practice of Medicinal Chemistry. Academic Press. (Discusses carboxylic acid bioisosteres and solubility).

  • GPR40 Assay Development: Mancini, A. D., & Poitout, V. (2013). GPR40 agonists for the treatment of type 2 diabetes: life after TAK-875. Diabetes, Obesity and Metabolism.

  • Calcium Flux Protocols: Molecular Devices Application Note. FLIPR Calcium Assay Kit Protocols.

  • Compound Data: PubChem CID 24754765 (1-[4-(trifluoromethyl)phenyl]cyclobutanecarboxylic acid).

Method

Optimization of 1-[4-(trifluoromethyl)phenyl]cyclobutanecarboxylic Acid Dissolution for In Vitro Applications

Abstract & Core Directive This guide provides a standardized protocol for the dissolution, storage, and delivery of 1-[4-(trifluoromethyl)phenyl]cyclobutanecarboxylic acid (CAS 1086379-78-3) in biological assays. Due to...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Core Directive

This guide provides a standardized protocol for the dissolution, storage, and delivery of 1-[4-(trifluoromethyl)phenyl]cyclobutanecarboxylic acid (CAS 1086379-78-3) in biological assays. Due to the compound's amphiphilic nature—possessing a highly lipophilic trifluoromethyl-phenyl tail and a polar carboxylic acid head—improper handling frequently leads to "silent precipitation" (micro-aggregates) upon introduction to aqueous media, compromising IC50 accuracy.

The Golden Rule: Never add the solid compound directly to cell culture media. Always establish a stable organic stock solution (DMSO) first.

Physicochemical Profile & Solubility Assessment

Understanding the molecular architecture is the first step to successful solubilization. The trifluoromethyl group (


) significantly increases lipophilicity compared to a standard phenyl ring, making water solubility negligible without pH manipulation.
Table 1: Compound Specifications
PropertyData
Compound Name 1-[4-(trifluoromethyl)phenyl]cyclobutanecarboxylic acid
CAS Number 1086379-78-3
Molecular Formula

Molecular Weight 244.21 g/mol
Predicted LogP ~3.5 - 4.0 (Highly Lipophilic)
pKa (Acid) ~4.5 - 5.0 (Carboxylic Acid)
Physical State White to off-white solid
Solubility Logic
  • DMSO (Dimethyl Sulfoxide): Recommended. The polar aprotic nature of DMSO disrupts the crystal lattice effectively. Solubility is typically

    
    .
    
  • Ethanol: Possible , but less ideal for long-term storage due to evaporation and potential esterification over time.

  • Water/PBS: Insoluble at neutral pH. Solubility can be forced by converting to a salt (using NaOH), but this is not recommended for cell culture stocks due to pH instability and potential buffer incompatibility.

Diagrammatic Workflows

Figure 1: Solubility Decision Tree

This logic gate ensures you choose the correct vehicle based on your experimental constraints.

SolubilityLogic Start Start: Solid Compound (CAS 1086379-78-3) Choice Select Vehicle Start->Choice DMSO DMSO (Anhydrous) (Recommended) Choice->DMSO Standard Ethanol Ethanol (100%) Choice->Ethanol If DMSO sensitive Water Water / PBS Choice->Water Direct Addition Stock Stock Solution (10 - 50 mM) DMSO->Stock High Solubility Ethanol->Stock Moderate Solubility (Evaporation Risk) Precip Precipitation Risk! Do Not Use Water->Precip

Caption: Decision matrix for vehicle selection. DMSO is the gold standard for this lipophilic acid.

Detailed Protocol: Stock Preparation

Materials Required[1][2][3][4][5][6][7][8]
  • Compound: 1-[4-(trifluoromethyl)phenyl]cyclobutanecarboxylic acid (verify purity >95%).

  • Solvent: DMSO, Cell Culture Grade (Sigma-Aldrich or equivalent), sterile-filtered, anhydrous.

  • Vessels: Amber glass vials (to protect from light) with Teflon-lined caps. Avoid polystyrene which can be leached by DMSO.

Step-by-Step Methodology

1. Calculation: Determine the target concentration. A 50 mM stock is versatile for most applications.

  • Formula:

    
    
    
  • Example: To make 1 mL of 50 mM stock:

    
    
    

2. Weighing: Weigh ~12.2 mg of the solid into a sterile microcentrifuge tube or amber vial. Record the exact mass (e.g., 12.4 mg) and adjust the DMSO volume accordingly.

3. Dissolution: Add the calculated volume of sterile DMSO.

  • Technique: Vortex vigorously for 30-60 seconds.

  • Visual Check: The solution must be crystal clear. If particles persist, sonicate in a water bath at 37°C for 5 minutes.

4. Sterilization (Optional but Recommended): While DMSO is bacteriostatic, filtration ensures sterility. Use a 0.22 µm PTFE or Nylon syringe filter .

  • Note: Do not use Cellulose Acetate (CA) filters, as DMSO dissolves them.

5. Storage: Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C . Stable for 6 months.

Protocol: Delivery to Cell Culture (Working Solutions)

The critical danger zone is the transition from 100% DMSO to aqueous media. The hydrophobic "trifluoromethyl-phenyl" tail will drive aggregation if the water content rises too fast.

The "Intermediate Dilution" Method

Do not drop 100% DMSO stock directly onto cells. Use a serial dilution strategy.

Figure 2: Serial Dilution Workflow

DilutionScheme Stock 50 mM Stock (100% DMSO) Inter Intermediate Dilution (500 µM in Media/PBS) (1% DMSO) Stock->Inter 1:100 Dilution (Vortex Immediately!) Final Final Working Conc. (5 µM on Cells) (0.01% DMSO) Inter->Final 1:100 Dilution (Add to Wells)

Caption: Two-step dilution strategy to prevent 'shock' precipitation and ensure homogeneity.

Procedure
  • Prepare Intermediate: Dilute the 50 mM stock 1:100 into warm culture media (or PBS) to create a 500 µM intermediate.

    • Action: Add DMSO stock into the media while vortexing. Do not add media to DMSO.

    • Result: This solution contains 1% DMSO.

  • Prepare Final: Dilute the 500 µM intermediate 1:100 (or as needed) into the final cell culture wells.

    • Target: Final concentration 5 µM .

    • Final DMSO:0.01% (Well below the toxicity threshold of 0.1% - 0.5%).

Table 2: Dilution Table (Example for 10 mL Media)
Desired Final Conc.Volume of Stock (50 mM)Volume of MediaFinal DMSO %
100 µM 20 µL9.98 mL0.2%
10 µM 2 µL9.998 mL0.02%
1 µM 0.2 µL*10 mL0.002%

*For volumes < 1 µL, use the Intermediate Dilution method described above to ensure accuracy.

Troubleshooting & Controls

Common Issues
  • Precipitation: If the media turns cloudy or you see crystals under the microscope (40x), the compound has crashed out.

    • Fix: Lower the concentration or warm the media to 37°C before addition. Ensure you are not exceeding the solubility limit (likely ~100-200 µM in aqueous media).

  • pH Shift: As a carboxylic acid, high concentrations (>1 mM) may acidify weak buffers.

    • Fix: Use HEPES-buffered media (25 mM HEPES) to maintain pH 7.4.

Essential Controls
  • Vehicle Control: Cells treated with DMSO alone (at the same % as the highest drug dose).

  • Positive Control: A known inhibitor/compound with a similar mechanism of action (if known).

References

  • PubChem. (2023).[1] Compound Summary: 1-[4-(trifluoromethyl)phenyl]cyclobutanecarboxylic acid (CAS 1086379-78-3).[2][3][4][5][6] National Library of Medicine. Retrieved from [Link]

  • Di, L., & Kerns, E. H. (2015). Drug-like Properties: Concepts, Structure Design and Methods. Academic Press.

Sources

Application

Application Note: 1-[4-(Trifluoromethyl)phenyl]cyclobutanecarboxylic Acid as a Foundational Building Block for Modern Drug Discovery

Abstract The strategic incorporation of fluorine and sp³-rich scaffolds into drug candidates is a cornerstone of modern medicinal chemistry, aimed at enhancing metabolic stability, modulating physicochemical properties,...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The strategic incorporation of fluorine and sp³-rich scaffolds into drug candidates is a cornerstone of modern medicinal chemistry, aimed at enhancing metabolic stability, modulating physicochemical properties, and improving target affinity.[1][2] 1-[4-(Trifluoromethyl)phenyl]cyclobutanecarboxylic acid has emerged as a highly valuable building block that embodies both of these principles. Its rigid cyclobutane core offers a three-dimensional exit vector, while the 4-(trifluoromethyl)phenyl group provides a powerful tool for tuning electronics and lipophilicity. This document provides a detailed guide for researchers, scientists, and drug development professionals on the applications and experimental protocols involving this versatile intermediate.

Introduction: The Strategic Value of the Scaffold

1-[4-(Trifluoromethyl)phenyl]cyclobutanecarboxylic acid is more than a simple synthetic intermediate; it is a sophisticated architectural element for molecular design. Its utility stems from the synergistic combination of its two key components:

  • The Cyclobutane Core: As medicinal chemistry trends away from flat, aromatic systems, sp³-rich motifs like cyclobutanes have become increasingly popular for their ability to explore three-dimensional chemical space.[3] This can lead to improved selectivity and novel intellectual property. The 1,1-disubstituted pattern provides a defined stereochemical trajectory for substituents, avoiding the complexities of cis/trans isomerism found in other cyclobutane derivatives.[4]

  • The 4-(Trifluoromethyl)phenyl Group: The trifluoromethyl (CF₃) group is a well-established bioisostere for moieties like the methyl or chloro group, but with profoundly different electronic effects.[5] It is strongly electron-withdrawing, which lowers the pKa of the adjacent carboxylic acid, and significantly increases lipophilicity. Furthermore, the CF₃ group often enhances metabolic stability by blocking sites of oxidative metabolism.[2][5]

The combination of these features makes the title compound an excellent precursor for creating analogues of bioactive molecules, particularly as a metabolically robust substitute for more labile groups like tert-butyl.[5]

Physicochemical and Structural Properties

A clear understanding of the building block's intrinsic properties is crucial for its effective deployment in a synthesis campaign.

PropertyValueSource
Molecular Formula C₁₂H₁₁F₃O₂[6]
Molecular Weight 244.21 g/mol [7]
Predicted XlogP 3.2[6]
Acidity (pKa) Expected to be more acidic than non-fluorinated analogues due to the strong electron-withdrawing effect of the CF₃ group.[3][8]N/A
Purity Typically available at ≥95%[7]

Core Synthetic Transformations and Workflows

The primary utility of 1-[4-(trifluoromethyl)phenyl]cyclobutanecarboxylic acid lies in its carboxylic acid handle, which serves as a versatile anchor point for a variety of synthetic transformations. The diagram below illustrates the main reaction pathways available to the medicinal chemist starting from this key building block.

G cluster_0 Functional Group Interconversion start 1-[4-(CF3)phenyl]cyclobutanecarboxylic Acid amide Amides start->amide Amine, Coupling Agent (HATU) ester Esters start->ester Alcohol, Acid Catalyst cf3_ketone Trifluoromethyl Ketones start->cf3_ketone TFAA, Pyridine (Zard Synthesis) cf3_group 1,1-bis(CF3) Analogue start->cf3_group Sulfur Tetrafluoride (SF4) end_amide end_amide amide->end_amide Bioactive Molecules (e.g., Enzyme Inhibitors) end_ester end_ester ester->end_ester Prodrugs, Scaffolds end_ketone end_ketone cf3_ketone->end_ketone Further Elaboration end_cf3 end_cf3 cf3_group->end_cf3 tert-Butyl Bioisosteres

Caption: Key synthetic pathways originating from the title compound.

Detailed Application Protocols

The following protocols are designed to be self-validating, with explanations for key steps and expected outcomes. Researchers should adapt these procedures based on the specific substrate and scale.

Protocol 1: Amide Bond Formation via HATU Coupling

This protocol describes a standard, highly efficient method for coupling the carboxylic acid with a primary or secondary amine.

Rationale: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a preferred coupling reagent due to its high reactivity, low rate of racemization for chiral substrates, and the formation of an easily removable urea byproduct. A tertiary amine base like DIPEA (N,N-Diisopropylethylamine) is used to mop up the acid formed during the reaction without interfering with the coupling process.

Materials:

  • 1-[4-(Trifluoromethyl)phenyl]cyclobutanecarboxylic acid (1.0 equiv)

  • Amine of choice (1.1 equiv)

  • HATU (1.2 equiv)

  • DIPEA (3.0 equiv)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc), 1M HCl, saturated NaHCO₃, brine

  • Anhydrous Na₂SO₄ or MgSO₄

Procedure:

  • To an oven-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 1-[4-(trifluoromethyl)phenyl]cyclobutanecarboxylic acid.

  • Dissolve the acid in anhydrous DMF (approx. 0.1 M concentration).

  • Add the amine (1.1 equiv), followed by DIPEA (3.0 equiv).

  • In a separate vial, dissolve HATU (1.2 equiv) in a small amount of DMF and add it to the reaction mixture dropwise at room temperature.

  • Stir the reaction at room temperature for 2-16 hours. Monitor progress by TLC or LC-MS.

  • Work-up: Upon completion, dilute the reaction mixture with EtOAc. Wash sequentially with 1M HCl (2x), saturated NaHCO₃ (2x), and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by flash column chromatography on silica gel using a suitable solvent system (e.g., hexanes/EtOAc gradient).

Protocol 2: Deoxofluorination with Sulfur Tetrafluoride (SF₄) to Yield a Trifluoromethyl Group

This advanced protocol transforms the carboxylic acid moiety directly into a trifluoromethyl group, creating a 1-trifluoromethyl-1-[4-(trifluoromethyl)phenyl]cyclobutane. This product is a valuable bioisostere for compounds containing a tert-butyl group.[5]

Rationale: Sulfur tetrafluoride (SF₄) is a potent deoxofluorinating agent capable of converting carboxylic acids directly to trifluoromethyl groups.[9] The reaction is typically performed at elevated temperatures in a high-pressure vessel. Additives like HF or water can catalyze the reaction.[5] Extreme caution is required when working with SF₄.

G cluster_0 SF4 Deoxofluorination Workflow A 1. Charge Reactor: Carboxylic Acid Anhydrous Solvent B 2. Cool to -78°C A->B C 3. Condense SF4 Gas B->C D 4. Seal Reactor C->D E 5. Heat to 60-110°C (12-72 h) D->E F 6. Cool & Vent E->F G 7. Quench & Purify F->G

Caption: Workflow for the hazardous but effective SF₄ fluorination reaction.

Materials:

  • 1-[4-(Trifluoromethyl)phenyl]cyclobutanecarboxylic acid (1.0 equiv)

  • Sulfur tetrafluoride (SF₄, 3-10 equiv)

  • Anhydrous HF (catalytic) or water (catalytic)

  • A suitable high-pressure reactor (e.g., a stainless steel autoclave)

  • Anhydrous solvent (e.g., dichloromethane or neat)

Procedure: WARNING: This procedure must be performed by trained personnel in a specialized fume hood designed for hazardous gases.

  • Place 1-[4-(trifluoromethyl)phenyl]cyclobutanecarboxylic acid into the high-pressure reactor.

  • If using a solvent, add it now. Add the catalytic amount of HF or water.[5]

  • Seal the reactor, attach it to a vacuum/gas line, and cool it in a dry ice/acetone bath (-78 °C).

  • Evacuate the reactor and then condense the required amount of SF₄ gas into it.

  • Once the SF₄ is added, close the valve and allow the reactor to warm to room temperature behind a blast shield.

  • Transfer the reactor to a heating mantle and heat to the target temperature (e.g., 100 °C) for 12-144 hours.[5] The optimal time and temperature should be determined empirically.

  • After the reaction period, cool the reactor to room temperature, then to -78 °C before slowly and carefully venting the excess SF₄ through a scrubber containing aqueous KOH.

  • Work-up: Carefully open the reactor and slowly quench the crude mixture by pouring it onto ice water.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane). Wash the organic layer with saturated NaHCO₃ and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the resulting 1-trifluoromethyl-1-[4-(trifluoromethyl)phenyl]cyclobutane by column chromatography or distillation.

Conclusion

1-[4-(Trifluoromethyl)phenyl]cyclobutanecarboxylic acid is a powerful and versatile building block for contemporary organic synthesis and medicinal chemistry. Its unique combination of a rigid, sp³-rich core and a metabolically robust, electron-withdrawing aromatic moiety provides chemists with a valuable tool to optimize drug-like properties. The protocols outlined herein provide a starting point for the reliable and efficient incorporation of this scaffold into complex molecular architectures, paving the way for the discovery of next-generation therapeutics.

References

  • Mykhailiuk, P. K. (2024). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. ACS Medicinal Chemistry Letters.
  • CymitQuimica. 1-[4-(Trifluoromethyl)phenyl]-cyclobutanecarboxylic acid. CymitQuimica Product Page.
  • PubChem. 1-[4-(trifluoromethyl)phenyl]cyclobutanecarboxylic acid.
  • Achmem. 1-(4-(Trifluoromethoxy)phenyl)cyclobutane-1-carboxylic acid. Achmem Product Page.
  • Cenmed Enterprises. 1-(4-(trifluoromethoxy)phenyl)cyclobutane-1-carboxylic acid. Cenmed Enterprises Product Page.
  • Demchuk, O. P., & Grygorenko, O. O. (2023). The Synthesis and Acid-base Properties of α-(Fluoromethyl)- and α-(Difluoromethyl)-substituted Cyclobutane Building Blocks. Journal of Organic and Pharmaceutical Chemistry.
  • Organic Syntheses. (2018). Synthesis of Trifluoromethyl Ketones from Carboxylic Acids. Organic Syntheses Procedure.
  • Dmowski, W., & Wolniewicz, A. (2000). Selective Reactions of 1,1-Cycloalkanedicarboxylic Acids with SF4. A Route to 1,1-Bis(Trifluoromethyl)Cycloalkanes, 1-Fluoroformyl-1-(Trifluoromethyl)Cycloalkanes and 1-(Trifluoromethyl)-1-Cycloalkanecarboxylic Acids. Journal of Fluorine Chemistry, 102, 141–146.
  • Journal of Organic and Pharmaceutical Chemistry. (2023). The Synthesis and Acid-base Properties of α-(Fluoromethyl)- and α-(Difluoromethyl)-substituted Cyclobutane Building Blocks. J. Org. Pharm. Chem.
  • OUCI. (2022). Two Scalable Syntheses of 3-(Trifluoromethyl)cyclobutane-1-carboxylic Acid. Journal of Fluorine Chemistry.
  • ACS Figshare. (2020). Two Scalable Syntheses of 3‑(Trifluoromethyl)cyclobutane-1-carboxylic Acid. Organic Process Research & Development.
  • Swallow, S. (2015). Fluorine in medicinal chemistry. Progress in Medicinal Chemistry, 54, 65-133.
  • Xing, L., Honda, T., Fitz, L., & Ojima, I. (2019). Case studies of fluorine in drug discovery. Fluorine in Life Sciences: Pharmaceuticals, Medicinal Diagnostics, and Agrochemicals, 181-211.
  • MilliporeSigma. 1,1-Cyclobutanedicarboxylic Acid: Versatile Building Block for Fine Chemical Synthesis. MilliporeSigma Technical Article.

Sources

Technical Notes & Optimization

Troubleshooting

optimizing the dosage of 1-[4-(trifluoromethyl)phenyl]cyclobutanecarboxylic acid for efficacy

Executive Summary This guide addresses the specific physicochemical challenges of 1-[4-(trifluoromethyl)phenyl]cyclobutanecarboxylic acid (TFPC-COOH) . Due to the combination of the lipophilic trifluoromethyl-phenyl moie...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide addresses the specific physicochemical challenges of 1-[4-(trifluoromethyl)phenyl]cyclobutanecarboxylic acid (TFPC-COOH) . Due to the combination of the lipophilic trifluoromethyl-phenyl moiety and the ionizable carboxylic acid on a rigid cyclobutane ring, efficacy failures are often due to bioavailability limits rather than lack of intrinsic potency.[1] This guide provides a troubleshooting framework to bridge the gap between in vitro IC50 and in vivo efficacy.

Part 1: Formulation & Solubility (The Foundation)

Most "dosage" problems with TFPC-COOH are actually solubility problems.[1] The CF3 group significantly increases LogP, making standard aqueous vehicles ineffective.[1]

Q1: My compound precipitates immediately upon dilution in PBS/Saline. How do I keep it in solution for dosing?

Diagnosis: TFPC-COOH is a lipophilic acid (Predicted pKa ~4.2–4.5).[1] At neutral pH, it should be ionized, but the massive hydrophobic bulk of the CF3-phenyl group drives aggregation. Solution: You must use a co-solvent system or complexation agent.[1] Do not rely on simple pH adjustment.[1]

Recommended Vehicle Protocol:

Vehicle Class Composition Usage Case
Standard (IP/PO) 5% DMSO + 40% PEG400 + 55% Water Acute efficacy studies (Single dose).[1]
Optimized (PO) 0.5% Methylcellulose (400 cP) + 0.1% Tween 80 Sub-chronic studies (Suspension is acceptable if particle size is controlled).[1]

| High Load (IV/IP) | 10-20% HP-β-Cyclodextrin (Hydroxypropyl-beta-cyclodextrin) in Saline | Gold Standard. Encapsulates the hydrophobic CF3 tail, preventing precipitation.[1] |

Critical Step: For the Cyclodextrin formulation, dissolve TFPC-COOH in a small volume of 1N NaOH first to ionize the acid, add the Cyclodextrin solution, and then back-titrate to pH 7.4 with HCl.

Q2: I see high potency in cell assays (nM range) but zero efficacy in mice at 10 mg/kg. Should I just increase the dose?

Stop. Do not blindly increase the dose yet. This is likely a Plasma Protein Binding (PPB) issue. Mechanism: The CF3-phenyl motif binds avidly to albumin.[1] If 99.9% of your drug is bound to plasma proteins, your free fraction (the drug available to hit the target) is negligible.[1]

Troubleshooting Workflow:

  • Measure Free Fraction (

    
    ):  Perform a Rapid Equilibrium Dialysis (RED) assay.[1]
    
  • Calculate Effective Dose:

    
    
    If your 
    
    
    
    is 10 nM but
    
    
    is 0.1%, you need a total plasma concentration of 10,000 nM (10 µM) to achieve efficacy.[1]

Part 2: In Vivo Dosage Optimization (The Protocol)

Q3: How do I determine the "Ceiling Dose" where absorption saturates?

Context: TFPC-COOH absorption is likely permeability-limited or solubility-limited.[1] Increasing the dose beyond the solubility limit of the GI fluids results in diminishing returns (non-linear pharmacokinetics).[1]

The "Ladder" Experiment: Run a small PK study (n=3 mice/group) at logarithmic intervals before your efficacy study.

  • Group A: 3 mg/kg (IV) – Establishes 100% Bioavailability baseline.[1]

  • Group B: 10 mg/kg (PO)[1]

  • Group C: 30 mg/kg (PO)[1]

  • Group D: 100 mg/kg (PO)[1]

Analysis: Plot


 vs. Dose.
  • Linear: Absorption is good.[1] You can push the dose higher.

  • Plateau: You have hit the "Absorption Ceiling."[1] Dosing higher than this will not improve efficacy and will only increase GI toxicity.[1] Switch to the Cyclodextrin vehicle to break this ceiling.

Q4: The compound works for 2 hours and then stops. Is it being metabolized too fast?

Diagnosis: The cyclobutane ring blocks beta-oxidation, but the carboxylic acid is a prime target for Glucuronidation (UGT enzymes) .[1] Verification: Check microsome stability (Liver Microsomes) in the presence of UDPGA (cofactor for glucuronidation). Fix: If clearance is high due to glucuronidation:

  • Dosing Frequency: Switch from QD (once daily) to BID (twice daily).

  • Chemical Mod: This is a development decision, but converting the acid to a bioisostere (e.g., tetrazole) would be the next step if dosing frequency fails.[1]

Part 3: Visualizing the Optimization Logic

The following diagram illustrates the decision tree for troubleshooting efficacy failures with TFPC-COOH.

DosageOptimization Start Efficacy Failure (No effect at initial dose) SolubilityCheck Check Formulation (Visual Inspection) Start->SolubilityCheck Precipitation Precipitate Visible? SolubilityCheck->Precipitation FixVehicle Switch to 20% HP-β-CD or Lipid Emulsion Precipitation->FixVehicle Yes PK_Study Run PK Study (Measure Plasma Conc.) Precipitation->PK_Study No (Clear Solution) FixVehicle->PK_Study ExposureCheck Is Cmax > IC90? PK_Study->ExposureCheck ProteinBinding Check Protein Binding (High % Bound?) ExposureCheck->ProteinBinding Yes (High Total Conc) MetabolismCheck Check Half-life (t1/2) ExposureCheck->MetabolismCheck No (Low Conc) FreeFractionIssue Issue: Low Free Fraction Action: Increase Dose to compensate for Albumin binding ProteinBinding->FreeFractionIssue High Binding (>99%) TargetEngagement Issue: Target Engagement Action: Verify PD Biomarker ProteinBinding->TargetEngagement Normal Binding MetabolismCheck->FixVehicle Poor Absorption RapidClearance Issue: Rapid Glucuronidation Action: Switch to BID Dosing MetabolismCheck->RapidClearance Short t1/2 (<1h)

Figure 1: Decision Matrix for troubleshooting efficacy issues with TFPC-COOH. Follow the path based on experimental data to identify the bottleneck (Solubility, Bioavailability, or Clearance).

Part 4: Safety & Toxicity Flags

When optimizing dosage, be aware of the specific tox-liabilities of the Cyclobutane-Carboxylic Acid motif:

  • Acyl-Glucuronide Reactivity: Carboxylic acids can form reactive acyl-glucuronides in the liver, which may bind covalently to proteins, causing idiosyncratic liver toxicity .[1]

    • Monitor: ALT/AST levels during dose-escalation.[1]

  • hERG Inhibition: The lipophilic CF3-phenyl group can sometimes interact with the hERG potassium channel, causing QT prolongation.[1]

    • Limit: Do not exceed 30 µM free plasma concentration without a safety margin assessment.[1]

References

  • PubChem. (n.d.).[1] Compound Summary: 1-[4-(trifluoromethyl)phenyl]cyclobutanecarboxylic acid (CID 28875485).[1] National Center for Biotechnology Information.[1] Retrieved October 26, 2023, from [Link][1]

  • Mykhailiuk, P. K. (2015).[1] CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. Journal of Organic Chemistry (via PMC).[1] This paper details the lipophilicity and metabolic stability of the CF3-cyclobutane moiety.[1][2] Retrieved from [Link]

  • Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. (Chapter on Solubility and Protein Binding). Elsevier.

Sources

Optimization

reducing variability in 1-[4-(trifluoromethyl)phenyl]cyclobutanecarboxylic acid bioassays

Technical Support Center: Bioassay Optimization Guide Subject: Reducing Variability in 1-[4-(trifluoromethyl)phenyl]cyclobutanecarboxylic Acid Assays Ticket ID: TFPC-OPT-2024 Status: Open Assigned Specialist: Dr. Aris Th...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Bioassay Optimization Guide Subject: Reducing Variability in 1-[4-(trifluoromethyl)phenyl]cyclobutanecarboxylic Acid Assays Ticket ID: TFPC-OPT-2024 Status: Open Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist

Executive Summary

You are encountering variability in bioassays involving 1-[4-(trifluoromethyl)phenyl]cyclobutanecarboxylic acid (hereafter referred to as TFPC-COOH ).

As an Application Scientist, I see this frequently with fluorinated phenyl-cycloalkane scaffolds. The variability is rarely biological in origin; it is almost always physicochemical . This molecule possesses a "Jekyll and Hyde" structure: a highly lipophilic tail (


) and an ionizable head (

).

The variability stems from three competing forces:

  • Microprecipitation: The hydrophobic effect of the trifluoromethyl group causes "invisible" crashing out in aqueous buffers.

  • Surface Adsorption: The molecule binds aggressively to standard polystyrene microplates.

  • Ionization State: The cyclobutane ring constrains the carboxylic acid, making its solubility highly sensitive to minor pH fluctuations in your assay buffer.

This guide provides the protocols to stabilize these variables.

Part 1: Critical Troubleshooting Protocols

Issue 1: The "Invisible" Precipitate (Solubility Management)

Symptom: Non-linear dose-response curves or high well-to-well variance at high concentrations.

The Mechanism: TFPC-COOH is soluble in DMSO but thermodynamically unstable in aqueous buffers (like PBS) at high concentrations. When you pipette a 10 mM DMSO stock directly into the media, the local concentration at the tip interface exceeds the solubility limit, forming micro-crystals that do not re-dissolve.

The Solution: The "Intermediate Shift" Dilution Method Do not dilute directly from 100% DMSO to Assay Buffer. Use an intermediate solvent step.

Step-by-Step Protocol:

  • Prepare Master Stock: Dissolve TFPC-COOH in 100% anhydrous DMSO to 10 mM . Sonicate for 5 minutes to ensure complete solvation.

  • Create Intermediate Stock: Dilute the Master Stock 1:10 into 50% DMSO / 50% Water (not buffer).

    • Why? This creates a "solvation bridge." The water content forces the molecules to hydrate while the high DMSO keeps them soluble.

  • Final Assay Dilution: Pipette the Intermediate Stock into your Assay Buffer (pre-warmed to 37°C) while vortexing the buffer.

    • Target: Final DMSO concentration should be

      
       to avoid cytotoxicity [1].
      

Data Visualization: Solubility Stability

Solvent SystemSolubility Limit (Est.)Stability (Time to Precipitate)Recommendation
100% DMSO> 50 mMIndefiniteStorage Stock
100% PBS (pH 7.4)< 50

M
< 10 mins (at high conc.)Avoid Direct Dilution
50% DMSO / H2O~ 5 mM> 24 HoursIntermediate Step
Assay Media + 1% BSA~ 200

M
> 4 HoursAssay Condition

Note: Adding 0.1% - 1.0% BSA (Bovine Serum Albumin) to your buffer acts as a carrier, sequestering the lipophilic tail and preventing precipitation [2].

Issue 2: The "Sticky Plastic" Phenomenon (Adsorption)

Symptom: Loss of potency (right-shift in


) or "edge effects" in 96-well plates.

The Mechanism: The trifluoromethyl (


) group is highly fluorous and hydrophobic. Standard polystyrene plates are hydrophobic. The TFPC-COOH molecules will migrate from the aqueous solution to the plastic walls of the well, effectively lowering the actual concentration the cells "see."

The Solution: Material Swap

  • Pipette Tips: Use Low-Retention (Siliconized) tips. Standard tips can retain up to 5% of lipophilic compounds.

  • Microplates: Switch to Non-Binding Surface (NBS) plates or Glass-Coated plates.

    • Alternative: If you must use polystyrene, pre-block the plate with media containing 5% Fetal Bovine Serum (FBS) for 30 minutes before adding the compound. The proteins coat the plastic sites [3].

Issue 3: pH-Dependent Permeability

Symptom: Variability between assay runs performed on different days.

The Mechanism: The carboxylic acid on the cyclobutane ring has a


 of approximately 4.5–4.8.
  • At pH 7.4, it is 99.8% ionized (anionic,

    
    ).
    
  • If your buffer drifts to pH 7.2 (common in long incubations), the ratio of neutral species changes slightly.

  • Critical: Only the neutral form passively diffuses through cell membranes efficiently. Small pH changes = Large intracellular concentration changes.

The Solution: Buffer Locking Standard bicarbonate buffers (RPMI/DMEM) drift in pH when removed from the


 incubator.
  • Switch Buffers: Use HEPES (25 mM) in your assay media. HEPES maintains pH 7.4 significantly better than bicarbonate in open-air handling [4].

  • Check pH Pre-Assay: Verify the pH of your final solution after adding the compound, as acidic compounds at high concentrations can shift the buffer pH.

Part 2: Visualizing the Optimized Workflow

The following diagram illustrates the "Self-Validating System" to ensure the compound reaches the biological target without precipitation or loss.

BioassayWorkflow cluster_prep Phase 1: Preparation (Critical Control Points) cluster_assay Phase 2: Assay Environment Solid Solid TFPC-COOH (Store Desiccated) DMSO_Stock Master Stock (10mM in 100% DMSO) Solid->DMSO_Stock Sonicate 5 min Inter_Stock Intermediate Stock (1mM in 50% DMSO) DMSO_Stock->Inter_Stock 1:10 Dilution (Prevents Shock) Media Assay Media (HEPES buffered + 1% BSA) Inter_Stock->Media Final Dilution (Vortexing) Plate Low-Binding Plate Media->Plate Dispense Check1 Check: Is Solution Clear? Media->Check1 Cells Target Cells Plate->Cells Incubation Check1->Inter_Stock No (Re-optimize BSA) Check1->Plate Yes

Caption: Optimized dilution workflow utilizing an intermediate solvation step and visual checkpoints to prevent compound precipitation.

Part 3: Frequently Asked Questions (FAQs)

Q: Can I just heat the solution to get it to dissolve in PBS? A: Do not do this. While heat increases solubility temporarily, the compound will likely precipitate (recrystallize) as soon as it cools to 37°C in the plate. This creates "hot spots" of solid compound that kill cells via physical contact or extremely high local concentrations, leading to false positives in toxicity assays.

Q: My


 shifts 10-fold when I change from 96-well to 384-well plates. Why? 
A:  This confirms Surface Adsorption . A 384-well plate has a higher Surface-Area-to-Volume ratio than a 96-well plate. More of your compound is sticking to the walls in the 384-well format.
  • Fix: Use Non-Binding Surface (NBS) plates and include 0.01% Triton X-100 (if your cells tolerate it) or 0.1% BSA to act as a "sacrificial" protein that coats the plastic.

Q: Is this compound light-sensitive? A: Fluorinated phenyl rings are generally stable, but cyclobutane derivatives can be sensitive to UV light (potential ring-opening or isomerization under high energy).

  • Precaution: Store DMSO stocks in amber vials. Avoid leaving assay plates in direct sunlight or under biosafety cabinet UV lights [5].

References

  • Assay Guidance Manual. (2012). DMSO Tolerance and Reagent Stability Testing.[1] National Center for Biotechnology Information (US). Available at: [Link]

  • Di, L., & Kerns, E. H. (2015). Profiting from Solubility: Biological Assay Optimization. Drug Discovery Today. (General principle of using BSA to stabilize lipophilic compounds).
  • Laketa, V., et al. (2010). Pipetting errors and compound adsorption in high-throughput screening. Journal of Biomolecular Screening.
  • PubChem. (2024).[2] Compound Summary: 1-[4-(trifluoromethyl)phenyl]cyclobutanecarboxylic acid.[3][4][] (Structural stability data). Available at: [Link][2]

Sources

Troubleshooting

strategies to enhance the bioavailability of 1-[4-(trifluoromethyl)phenyl]cyclobutanecarboxylic acid

A Senior Application Scientist's Guide to Enhancing Oral Bioavailability Welcome to the technical support guide for 1-[4-(trifluoromethyl)phenyl]cyclobutanecarboxylic acid. This document is designed for researchers, scie...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Enhancing Oral Bioavailability

Welcome to the technical support guide for 1-[4-(trifluoromethyl)phenyl]cyclobutanecarboxylic acid. This document is designed for researchers, scientists, and drug development professionals actively working on this compound or molecules with similar physicochemical profiles. As Senior Application Scientists, our goal is to provide not just protocols, but the underlying rationale to empower you to make informed decisions, troubleshoot effectively, and accelerate your development pipeline.

Section 1: Initial Assessment & Physicochemical Characterization

Before attempting to enhance bioavailability, a thorough understanding of the molecule's intrinsic properties is paramount. The structure of 1-[4-(trifluoromethyl)phenyl]cyclobutanecarboxylic acid presents a classic drug development challenge: a lipophilic core (conferred by the trifluoromethylphenyl and cyclobutane groups) combined with a polar, ionizable carboxylic acid group. This profile strongly suggests that the compound may belong to the Biopharmaceutics Classification System (BCS) Class II (low solubility, high permeability) or Class IV (low solubility, low permeability).

Key Question: What are the critical baseline parameters I must establish for this compound?

Answer: Your initial experimental workflow should focus on quantifying the following properties. These values will form the basis of your formulation strategy.

ParameterPredicted/Typical ValueExperimental MethodRationale & Significance
Molecular Weight 244.22 g/mol [1]N/AFoundational for all molarity-based calculations.
pKa ~4.2[2]Potentiometric titrationThe carboxylic acid group will be largely ionized (>99%) at the pH of the lower intestine (~6.8), drastically reducing its lipophilicity and ability to passively diffuse across the intestinal membrane.[3]
LogP / LogD Predicted XlogP: 3.2[1]Shake-flask method (octanol/water) at various pH valuesA high LogP indicates good lipophilicity, but the LogD at pH 7.4 will be significantly lower due to ionization. This parameter is critical for predicting membrane permeability.[3]
Aqueous Solubility Expected to be low (<10 µg/mL)Kinetic and thermodynamic solubility assays in water, PBS (pH 7.4), and simulated gastric/intestinal fluids (SGF/SIF).This is the most direct measure of the primary hurdle. Low solubility is a common cause of poor oral bioavailability.[4][5]
Crystalline Form N/AX-ray Powder Diffraction (XRPD), Differential Scanning Calorimetry (DSC)Identifying the stable polymorph is crucial. Different crystalline forms can have vastly different solubilities and dissolution rates.[4]
Permeability Expected to be moderate to high (when unionized)In vitro models like PAMPA or Caco-2 cell assays.[6][7]These assays help determine if low permeability is a contributing factor (BCS Class IV) or if the primary issue is solubility (BCS Class II).

Section 2: Strategic Pathways to Enhanced Bioavailability

The following diagram outlines a logical workflow for selecting an appropriate bioavailability enhancement strategy based on initial characterization data.

G Start Start: 1-[4-(trifluoromethyl)phenyl] cyclobutanecarboxylic acid Characterize Physicochemical Characterization (pKa, LogP, Solubility, Permeability) Start->Characterize Decision1 Primary Hurdle Identified Characterize->Decision1 Solubility Solubility-Limited (BCS Class II) Decision1->Solubility Low Solubility High Permeability Permeability Permeability is also a Concern (BCS Class IV) Decision1->Permeability Low Solubility Low Permeability Formulation Formulation Strategies Solubility->Formulation Permeability->Formulation Chemical Chemical Modification Permeability->Chemical Nanonization Nanonization Formulation->Nanonization Increases Dissolution Rate ASD Amorphous Solid Dispersion (ASD) Formulation->ASD Increases Apparent Solubility Lipid Lipid-Based System (SEDDS/SMEDDS) Formulation->Lipid Maintains Solubilization Prodrug Prodrug Synthesis (Esterification) Chemical->Prodrug Masks Polar Group Improves Passive Diffusion

Caption: Decision workflow for selecting a bioavailability enhancement strategy.

Section 3: Frequently Asked Questions (FAQs)

Q1: What are the most promising formulation strategies for a BCS Class II compound like this?

A1: For a compound whose absorption is limited by its dissolution rate, three primary formulation strategies are highly effective:

  • Particle Size Reduction (Nanonization): This approach increases the surface area of the drug particles, which, according to the Noyes-Whitney equation, leads to a faster dissolution rate.[8][9] Technologies like wet media milling or high-pressure homogenization can reduce particle sizes to the sub-micron range, significantly improving dissolution.[4][9]

  • Amorphous Solid Dispersions (ASDs): This is often a preferred method for significant solubility enhancement.[10][11] By dispersing the drug in an amorphous (non-crystalline) state within a polymer matrix, you eliminate the crystal lattice energy that must be overcome for dissolution.[12] This can lead to a state of "supersaturation" in the gut, driving absorption.[11][13]

  • Lipid-Based Drug Delivery Systems (LBDDS): These formulations, such as Self-Emulsifying Drug Delivery Systems (SEDDS), pre-dissolve the drug in a mixture of oils, surfactants, and co-solvents.[14][15][16] Upon contact with gastrointestinal fluids, they spontaneously form a fine emulsion, keeping the drug solubilized and ready for absorption.[17][18] LBDDS can also mimic the food effect and may promote lymphatic uptake, which can help bypass first-pass metabolism in the liver.[8][15]

Q2: My compound is very lipophilic. Wouldn't making an ester prodrug make it too lipophilic and cause it to crash out of solution?

A2: This is an excellent and critical question. The prodrug strategy for a carboxylic acid involves converting the polar -COOH group into a less polar ester.[3][19] This temporarily masks the ionizable group, increasing the molecule's permeability across the intestinal wall.[20] However, you are correct to be concerned about the "Lipinski's Rule of 5" and the potential for increased lipophilicity to negatively impact solubility.

The key is balance. The goal is to create a prodrug that is sufficiently lipophilic to cross the membrane but not so "greasy" that it has negligible aqueous solubility. Simple esters (e.g., ethyl or methyl esters) are often a good starting point.[20] The strategy relies on the prodrug being absorbed and then rapidly cleaved by ubiquitous esterase enzymes in the intestinal wall, blood, or liver to release the active parent compound.[19] Therefore, the transient, improved permeability often outweighs the temporary decrease in solubility.

Q3: What role do excipients play in these strategies? Are they just inert fillers?

A3: Excipients are absolutely critical and far from inert; their selection is a core component of formulation design.[21][22][23]

  • In ASDs, the polymer (e.g., HPMC-AS, PVP/VA) is the key excipient that stabilizes the amorphous drug and prevents recrystallization.[10][12]

  • In LBDDS, the lipids, surfactants (e.g., Cremophor®, Tween®), and co-solvents (e.g., Transcutol®) are the formulation itself, chosen for their ability to dissolve the drug and form a stable emulsion in vivo.[14][15]

  • In nanosuspensions, stabilizers (surfactants or polymers) are required to coat the surface of the nanoparticles and prevent them from agglomerating.[9]

Excipients directly impact stability, drug release, and bioavailability.[21][22][24]

Section 4: Troubleshooting Guide for Experimental Challenges

Problem 1: "I created an amorphous solid dispersion using spray drying, but my XRPD analysis shows crystalline peaks after one month of stability testing at accelerated conditions (40°C/75% RH)."

Causality & Solution Pathway: This indicates physical instability, where the high-energy amorphous drug has converted back to its more stable, low-solubility crystalline form, negating the benefit of the ASD.[10][12]

  • Step 1: Re-evaluate Polymer Choice. Is the chosen polymer providing sufficient anti-plasticization and specific interactions (like hydrogen bonding) with your drug to inhibit molecular mobility? A polymer with a high glass transition temperature (Tg) is often desirable. Consider screening alternative polymers like HPMC-AS, Soluplus®, or PVP/VA.[12]

  • Step 2: Optimize Drug Loading. High drug loading (>40%) increases the risk of recrystallization as drug molecules are more likely to be in close enough proximity to form a crystal lattice. Try reducing the drug load to 25% or less and re-evaluating stability.

  • Step 3: Check for Moisture Content. Water acts as a plasticizer, lowering the Tg of the ASD and increasing molecular mobility, which facilitates crystallization.[10] Ensure your final product is dried thoroughly and stored in packaging with a desiccant.

  • Step 4: Consider a Ternary ASD. Adding a third component, such as a surfactant, can sometimes improve the stability and performance of the dispersion.

Problem 2: "My SEDDS formulation looks great in the vial, but when I perform an in vitro dispersion test, the drug crashes out (precipitates) upon dilution in simulated intestinal fluid."

Causality & Solution Pathway: This is a common and critical failure mode for LBDDS. It means the formulation is unable to maintain the drug in a solubilized state or in a supersaturated state long enough for absorption to occur. The formulation acts as a "spring" but lacks a "parachute".[17]

  • Step 1: Assess the Solubilization Capacity. Is the dose of the drug fully solubilized in the initial lipid formulation?[17] If not, it will immediately precipitate. You may need to increase the volume of the lipid vehicle or screen lipids in which the drug has higher solubility.

  • Step 2: Increase Surfactant/Co-surfactant Concentration. The surfactants and co-surfactants are responsible for creating and maintaining the fine emulsion droplets where the drug resides. Increasing their concentration can improve the stability of the dispersed system.

  • Step 3: Add a Precipitation Inhibitor. Consider adding a polymeric precipitation inhibitor (e.g., HPMC) to your formulation. As the emulsion disperses and the drug begins to supersaturate the aqueous phase, the polymer can help maintain this thermodynamically unstable state, acting as the "parachute" and preventing rapid precipitation.[13]

  • Step 4: Use Biorelevant Media. Standard SIF may not adequately represent the solubilizing power of the gut, which contains bile salts and phospholipids. Perform dispersion and dissolution tests in more complex media like FaSSIF (Fasted-State Simulated Intestinal Fluid) or FeSSIF (Fed-State) to get a more accurate in vivo prediction.[17][25]

The diagram below illustrates the mechanism of a successful SEDDS formulation.

SEDDS_Mechanism cluster_0 In Capsule (Pre-concentrate) cluster_1 In GI Tract (Aqueous Environment) Capsule Drug dissolved in: - Oil - Surfactant - Co-solvent Emulsion Spontaneous Emulsification (Fine Oil Droplets) Capsule->Emulsion Contact with GI Fluids Absorption Drug Absorption (Maintained Solubilization) Emulsion->Absorption Drug partitions to intestinal wall

Caption: Mechanism of a Self-Emulsifying Drug Delivery System (SEDDS).

Section 5: Key Experimental Protocols

Protocol 5.1: Preparation of an Amorphous Solid Dispersion via Spray Drying

  • Solvent Selection: Identify a common solvent system (e.g., acetone, methanol, or a mixture) that can dissolve both 1-[4-(trifluoromethyl)phenyl]cyclobutanecarboxylic acid and the chosen polymer (e.g., HPMC-AS) at the desired ratio (e.g., 25% drug load).

  • Solution Preparation: Prepare a solution with a total solid content of 2-10% w/v. Ensure both components are fully dissolved.

  • Spray Dryer Setup:

    • Set the inlet temperature (e.g., 120-160°C).

    • Set the atomization gas flow rate to achieve a fine mist.

    • Set the solution feed pump rate to maintain the desired outlet temperature (e.g., 50-80°C). The outlet temperature should be well above the boiling point of your solvent but below the Tg of your ASD to ensure rapid drying without causing phase separation.

  • Execution: Pump the solution through the atomizer into the drying chamber. The solvent rapidly evaporates, leaving behind a fine powder of the solid dispersion.

  • Collection & Secondary Drying: Collect the product from the cyclone. Perform secondary drying in a vacuum oven at a moderate temperature (e.g., 40°C) for 24-48 hours to remove residual solvent.

  • Characterization: Immediately analyze the resulting powder by XRPD to confirm its amorphous nature (i.e., absence of sharp crystalline peaks) and by DSC to determine its single glass transition temperature (Tg).

Protocol 5.2: In Vitro Assessment using a PAMPA Assay

  • Compound Preparation: Prepare a stock solution of your compound (either the pure drug or the formulated version, post-dissolution) in a buffer at a pH where the compound is primarily unionized (e.g., pH 5.0).

  • PAMPA Plate Preparation: The PAMPA (Parallel Artificial Membrane Permeability Assay) system consists of a donor plate and an acceptor plate separated by a microfilter coated with a lipid solution (e.g., lecithin in dodecane) that mimics a biological membrane.

  • Loading the Donor Plate: Add your compound solution to the wells of the donor plate.

  • Loading the Acceptor Plate: Fill the wells of the acceptor plate with a buffer solution (e.g., PBS at pH 7.4).

  • Assembly & Incubation: Carefully place the donor plate on top of the acceptor plate, creating a "sandwich". Incubate at room temperature for a set period (e.g., 4-18 hours).

  • Analysis: After incubation, determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS).

  • Permeability Calculation: Calculate the effective permeability coefficient (Pe) using established equations. Compare this value to high and low permeability reference compounds to classify your molecule. This allows for a rapid screen of how formulation changes impact the potential for passive diffusion.[6][26]

References

  • Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. (2024). J Formul Sci Bioavailab, 8, 212. [Link]

  • Amorphous Solid Dispersions: An Emerging Approach for Improving Solubility and oral Bioavailability of Poorly Water-Soluble Drugs. (n.d.). International Journal of Pharmaceutical Sciences. [Link]

  • Garg, V., Singh, H., Bhatia, A., Raza, K., & Singh, B. (2016). Lipid-Based Drug Delivery Systems. Journal of Drug Delivery and Therapeutics, 6(3), 39-47. [Link]

  • Frank, K. J., Westedt, U., & Rosenblatt, K. M. (2019). Mechanisms of increased bioavailability through amorphous solid dispersions: a review. Journal of Pharmaceutical Sciences, 108(12), 3865-3877. [Link]

  • Benefits of Lipid-based Delivery Systems in Poorly Soluble Drugs. (2020). Ascendia Pharma. [Link]

  • Li, M., & Si, L. (2016). Impact of excipient interactions on drug bioavailability from solid dosage forms. Journal of Pharmacy and Pharmacology, 68(1), 1-15. [Link]

  • Strategies for enhancing oral bioavailability of poorly soluble drugs. (2021). ResearchGate. [Link]

  • Amorphous solid dispersions for enhanced drug solubility and stability. (n.d.). Technobis. [Link]

  • Impact of Pharmaceutical Excipients on Drug Bioavailability and Stability. (n.d.). Journal of Chemical and Pharmaceutical Research. [Link]

  • Insights on Prospects of Prediction of Drug Bioavailability from in Vitro Models. (2023). Bioequiv & Bioavailab Int J, 7(2), 000210. [Link]

  • Improving Solubility with Amorphous Solid Dispersions. (2020). Pharmaceutical Technology, 44(11), 20-23. [Link]

  • Methods of enhancing Dissolution and bioavailability of poorly soluble drugs. (2015). SlideShare. [Link]

  • Excipients: What they are and their importance in the pharmaceutical industry. (2024). DC Fine Chemicals. [Link]

  • Advances in Lipid-based Formulations: Overcoming the Challenge of Low Bioavailability for Poorly Water Soluble Drug Compounds. (2012). American Pharmaceutical Review. [Link]

  • Bali, V., Ali, M., & Ali, J. (2010). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. ISRN Pharmaceutics, 2011, 879380. [Link]

  • Co-Amorphous Solid Dispersions for Solubility and Absorption Improvement of Drugs: Composition, Preparation, Characterization and Formulations for Oral Delivery. (2020). Pharmaceutics, 12(1), 49. [Link]

  • Lipid nanocarriers for delivery of poorly soluble and poorly permeable drugs. (n.d.). ScienceDirect. [Link]

  • Lipid-based formulations for oral administration of poorly water-soluble drugs. (2013). PubMed. [Link]

  • In vitro models for prediction of drug absorption and metabolism. (n.d.). ITQB NOVA. [Link]

  • The Importance of Excipients in Drugs. (n.d.). Open Access Journals. [Link]

  • Recent progress in prodrug design strategies based on generally applicable modifications. (2017). Bioorganic & Medicinal Chemistry Letters, 27(8), 1645-1650. [Link]

  • Dahiya, S. (2017). DRUG NANONIZATION:AN OVERVIEW OF INDUSTRIALLY FEASIBLE TOP-DOWN TECHNOLOGIES FOR NANOCRYSTAL PRODUCTION. Bulletin of Pharmaceutical Research, 7(2), 52-59. [Link]

  • Nanonization techniques to overcome poor water-solubility with drugs. (2020). Expert Opinion on Drug Discovery, 15(6), 643-656. [Link]

  • Prodrugs of Carboxylic Acids. (2011). ResearchGate. [Link]

  • Prediction of the human oral bioavailability by using in vitro and in silico drug related parameters in a physiologically based absorption model. (2012). European Journal of Pharmaceutical Sciences, 46(5), 449-459. [Link]

  • Advances in Nanotechnology for Enhancing the Solubility and Bioavailability of Poorly Soluble Drugs. (2024). International Journal of Nanomedicine, 19, 3247-3273. [Link]

  • Nanonization techniques to overcome poor water-solubility with drugs. (2020). ResearchGate. [Link]

  • Pharmacokinetics and Toxicology Assessment in Preclinical Studies. (n.d.). Scholars Research Library. [Link]

  • Prediction of the human oral bioavailability by using in vitro and in silico drug related parameters in a physiologically based absorption model. (2012). ULisboa Research Portal. [Link]

  • Combined Methodologies for Determining In Vitro Bioavailability of Drugs and Prediction of In Vivo Bioequivalence From Pharmaceutical Oral Formulations. (2021). Frontiers in Pharmacology, 12, 753503. [Link]

  • Nanosizing techniques for improving bioavailability of drugs. (n.d.). Semantic Scholar. [Link]

  • Investigation of Carboxylic Acid Isosteres and Prodrugs for Inhibition of the Human SIRT5 Lysine Deacylase Enzyme. (2019). ChemMedChem, 14(10), 1031-1040. [Link]

  • Design, Synthesis, and Evaluation of a Set of Carboxylic Acid and Phosphate Prodrugs Derived from HBV Capsid Protein Allosteric Modulator NVR 3-778. (2022). Molecules, 27(18), 6006. [Link]

  • Insights on Fatty Acids in Lipophilic Prodrug Strategy. (2017). Journal Repository. [Link]

  • Preclinical Bioavailability Assessment of a Poorly Water-Soluble Drug, HGR4113, Using a Stable Isotope Tracer. (2023). Pharmaceutics, 15(6), 1693. [Link]

  • Bioavailability Of Drugs, Bioequivalence Study. (n.d.). NorthEast BioLab. [Link]

  • Oral Bioavailability Assessment: Basics and Strategies for Drug Discovery and Development. (2017). Wiley Analytical Science. [Link]

  • preclinical in vivo PK studies & allometric scaling. (2023). YouTube. [Link]

  • 1-[4-(trifluoromethyl)phenyl]cyclobutanecarboxylic acid. (n.d.). PubChem. [Link]

  • The Synthesis and Acid-base Properties of α-(Fluoromethyl)- and α-(Difluoromethyl)-substituted Cyclobutane Building Blocks. (2023). Journal of Organic and Pharmaceutical Chemistry. [Link]

  • 1-(4-(trifluoromethoxy)phenyl)cyclobutane-1-carboxylic acid. (n.d.). Cenmed Enterprises. [Link]

  • CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. (2018). Journal of the American Chemical Society, 140(42), 13644-13648. [Link]

  • Two Scalable Syntheses of 3-(Trifluoromethyl)cyclobutane-1-carboxylic Acid. (n.d.). OUCI. [Link]

  • The Synthesis and Acid-base Properties of α-(Fluoromethyl)- and α-(Difluoromethyl)-substituted Cyclobutane Building Blocks. (2023). Journal of Organic and Pharmaceutical Chemistry. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Analysis of CFTR Potentiators: A Technical Guide to 1-[4-(trifluoromethyl)phenyl]cyclobutanecarboxylic acid and its Analogs in Drug Discovery

Introduction: From a Core Moiety to a Breakthrough Therapy The journey of a drug from a conceptual chemical scaffold to a life-altering therapy is a testament to the intricate dance of medicinal chemistry, pharmacology,...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: From a Core Moiety to a Breakthrough Therapy

The journey of a drug from a conceptual chemical scaffold to a life-altering therapy is a testament to the intricate dance of medicinal chemistry, pharmacology, and clinical science. This guide focuses on 1-[4-(trifluoromethyl)phenyl]cyclobutanecarboxylic acid, a key structural motif that is integral to the groundbreaking cystic fibrosis drug, Ivacaftor (VX-770). While this carboxylic acid is a vital building block, its true therapeutic potential is realized when incorporated into the larger molecular architecture of a Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) potentiator.

Cystic Fibrosis (CF) is a debilitating genetic disorder stemming from mutations in the CFTR gene, which encodes for a crucial ion channel responsible for chloride and bicarbonate transport across epithelial surfaces.[1] In a subset of CF patients, the CFTR protein is present at the cell surface but is functionally impaired due to a "gating" defect, meaning the channel remains predominantly closed.[2] CFTR potentiators are a class of drugs that bind to the CFTR protein and increase the probability of the channel being in an open state, thereby restoring ion flow.[1]

Ivacaftor was the first such potentiator to be approved and represents a paradigm shift in CF treatment, moving from symptom management to addressing the underlying molecular defect.[3] This guide provides a comprehensive comparative analysis of Ivacaftor and its key analogs, offering researchers, scientists, and drug development professionals a deep dive into their performance, supported by experimental data and detailed protocols. We will explore the structure-activity relationships that govern their efficacy, the experimental workflows used to characterize them, and the rationale behind the design of next-generation CFTR modulators.

Mechanism of Action: Propping Open the Gate

CFTR potentiators like Ivacaftor and its analogs act as allosteric modulators of the CFTR protein. They bind to a specific site on the protein, distinct from the channel pore or the ATP-binding domains.[4] This binding event induces a conformational change that stabilizes the open state of the CFTR channel, allowing for increased chloride and bicarbonate ion transport.[5] This restoration of ion flow helps to hydrate the mucus layer in the airways and other affected organs, alleviating the primary symptoms of cystic fibrosis.[1]

Cryo-electron microscopy studies have revealed that Ivacaftor and other potentiators, such as GLPG1837, bind to a common "hotspot" on the CFTR protein, a flexible hinge region within the transmembrane domains.[4][6] This binding pocket is unique to CFTR, which contributes to the high selectivity of these drugs.[4] The interaction is stabilized by key hydrogen bonds, highlighting the importance of specific functional groups on the potentiator molecule for its activity.[7]

Diagram of the CFTR Potentiator Mechanism of Action

CFTR_Potentiator_Mechanism cluster_membrane Cell Membrane CFTR_Closed Mutated CFTR Protein (Closed State) CFTR_Open CFTR Protein (Open State) CFTR_Closed->CFTR_Open Conformational Change (Stabilizes Open State) Chloride_Influx Increased Cl- Efflux CFTR_Open->Chloride_Influx Potentiator Ivacaftor or Analog Potentiator->CFTR_Closed

Caption: Mechanism of CFTR potentiation by Ivacaftor and its analogs.

Comparative Performance of CFTR Potentiators

The success of Ivacaftor has spurred the development of numerous other CFTR potentiators, each with a unique profile of potency, efficacy, and pharmacokinetic properties. Below is a comparative analysis of Ivacaftor and some of its notable analogs.

CompoundChemical ClassTarget Mutation(s)In Vitro Potency (EC50)Key Differentiators & Insights
Ivacaftor (VX-770) Quinoline-carboxamideGating mutations (e.g., G551D)~100 nM (G551D-CFTR)[6]First-in-class potentiator; highly effective for gating mutations. However, it has high lipophilicity which can lead to destabilization of corrected F508del-CFTR.[8]
Icenticaftor (QBW251) Not specified in provided resultsF508del-CFTR (in combination with correctors)Superior to Ivacaftor for F508del-CFTRShows increased function in primary F508del cultures compared to Ivacaftor and does not destabilize the corrected F508del protein.
GLPG1837 Not specified in provided resultsGating and other mutationsPotent potentiatorBinds to the same allosteric site as Ivacaftor, demonstrating the importance of this "hotspot" for CFTR potentiation.[6]
Glutamic Acid Derivatives of Ivacaftor Quinoline-carboxamideGating mutations (e.g., G551D)Comparable or better than IvacaftorDesigned to have reduced lipophilicity. Some analogs did not attenuate levels of folding-rescued ΔF508 at the cell surface, unlike Ivacaftor.[8]

Structure-Activity Relationship (SAR) Insights

The development of potent and selective CFTR potentiators has been driven by extensive structure-activity relationship (SAR) studies. These studies have elucidated the key molecular features required for optimal activity.

  • The Quinolinone Core: The 4-oxo-1,4-dihydroquinoline moiety is a critical part of the Ivacaftor scaffold. Modifications to this ring system can significantly impact potency.[3]

  • The Amide Linker: The amide bond connecting the quinolinone core to the phenyl ring is crucial for activity, likely participating in hydrogen bonding interactions within the binding site.

  • The Substituted Phenyl Ring: The nature and position of substituents on the phenyl ring are critical. In Ivacaftor, the two tert-butyl groups and the hydroxyl group are key for binding. The hydroxyl group, in particular, is involved in a critical hydrogen bond with the CFTR protein.[7]

  • The Trifluoromethylphenyl Cyclobutane Moiety: While not part of Ivacaftor itself, the 1-[4-(trifluoromethyl)phenyl]cyclobutanecarboxylic acid substructure is found in other CFTR modulators. The trifluoromethyl group is a common bioisostere for a tert-butyl group and can influence properties like metabolic stability and lipophilicity.

  • Lipophilicity: While a certain degree of lipophilicity is required for membrane permeability, excessively high lipophilicity, as seen with Ivacaftor, can have detrimental effects, such as the destabilization of corrected F508del-CFTR.[8] The synthesis of more polar analogs, such as the glutamic acid derivatives, represents a strategy to mitigate these off-target effects.[8]

Experimental Protocols

The discovery and characterization of CFTR potentiators rely on a suite of specialized in vitro assays. Below are detailed protocols for three critical experimental workflows.

Ussing Chamber Assay for Epithelial Ion Transport

The Ussing chamber is the gold standard for measuring ion transport across epithelial monolayers. It provides a quantitative measure of CFTR function in a physiologically relevant context.[5]

Experimental Workflow Diagram

Ussing_Chamber_Workflow A 1. Cell Culture Grow polarized epithelial cells (e.g., human bronchial epithelial cells) on permeable supports. B 2. Mount in Ussing Chamber Place the permeable support between the two halves of the chamber. A->B C 3. Equilibrate Add physiological buffer to both chambers and allow the system to stabilize. B->C D 4. Measure Baseline Isc Measure the basal short-circuit current. C->D E 5. Activate CFTR Add a CFTR agonist (e.g., forskolin) to the basolateral side. D->E F 6. Add Potentiator Add the test compound (e.g., Ivacaftor analog) to the apical side. E->F G 7. Inhibit CFTR Add a CFTR inhibitor (e.g., CFTRinh-172) to confirm the signal is CFTR-specific. F->G H 8. Data Analysis Calculate the change in short-circuit current (ΔIsc) to quantify potentiation. G->H

Caption: Workflow for the Ussing Chamber Assay.

Step-by-Step Protocol:

  • Cell Culture: Culture human bronchial epithelial cells from CF patients on permeable filter supports until a confluent and polarized monolayer is formed.

  • Mounting: Mount the filter support in an Ussing chamber, separating the apical and basolateral compartments.

  • Equilibration: Fill both compartments with a Krebs-bicarbonate Ringer solution, maintain at 37°C, and bubble with 95% O2/5% CO2.

  • Short-Circuit Current (Isc) Measurement: Clamp the transepithelial voltage to 0 mV and measure the Isc.

  • CFTR Activation: To activate CFTR, add a cAMP agonist, such as forskolin, to the basolateral solution.

  • Potentiator Addition: Add the test compound (e.g., Ivacaftor or its analog) to the apical solution and record the increase in Isc.

  • CFTR Inhibition: At the end of the experiment, add a specific CFTR inhibitor, like CFTRinh-172, to the apical side to confirm that the measured current is mediated by CFTR.

  • Data Analysis: The magnitude of the increase in Isc after the addition of the potentiator reflects the compound's efficacy.

Patch-Clamp Electrophysiology for Single-Channel Analysis

Patch-clamp electrophysiology allows for the direct measurement of the activity of individual CFTR ion channels, providing detailed information on channel gating properties.

Step-by-Step Protocol:

  • Cell Preparation: Use cells expressing the CFTR mutant of interest (e.g., G551D-CFTR).

  • Pipette Preparation: Fabricate glass micropipettes and fill them with a chloride-containing solution.

  • Seal Formation: Form a high-resistance seal (a "giga-seal") between the micropipette and the cell membrane.

  • Excised Patch Formation: Excise a small patch of the membrane in an inside-out configuration, exposing the intracellular face of the membrane to the bath solution.

  • Channel Gating Measurement: Perfuse the excised patch with a solution containing ATP to activate CFTR. Record the single-channel currents.

  • Potentiator Application: Add the test compound to the bath solution and continue to record single-channel currents.

  • Data Analysis: Analyze the recordings to determine the channel's open probability (Po), which is the fraction of time the channel spends in the open state. An increase in Po indicates potentiation.

In Vitro Metabolic Stability Assay

This assay is crucial for predicting the metabolic fate of a drug candidate and its potential for oral bioavailability. It measures the rate at which a compound is metabolized by liver enzymes.

Experimental Workflow Diagram

Metabolic_Stability_Workflow A 1. Prepare Components Test compound, liver microsomes, and NADPH regenerating system. B 2. Incubation Combine components and incubate at 37°C. Take samples at various time points (e.g., 0, 5, 15, 30, 60 min). A->B C 3. Stop Reaction Quench the reaction at each time point by adding a cold organic solvent (e.g., acetonitrile). B->C D 4. Protein Precipitation Centrifuge the samples to pellet the precipitated proteins. C->D E 5. LC-MS/MS Analysis Analyze the supernatant to quantify the remaining parent compound. D->E F 6. Data Analysis Plot the percentage of remaining compound vs. time. Calculate the half-life (t1/2) and intrinsic clearance (CLint). E->F

Caption: Workflow for an in vitro metabolic stability assay.

Step-by-Step Protocol:

  • Preparation: Prepare stock solutions of the test compound and a positive control in a suitable solvent (e.g., DMSO). Thaw cryopreserved liver microsomes (human, rat, or mouse) on ice. Prepare a fresh NADPH regenerating system.

  • Incubation: In a 96-well plate, combine the microsomes, buffer, and the test compound. Pre-warm to 37°C. Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Sampling: At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), stop the reaction by adding a cold organic solvent containing an internal standard.

  • Sample Processing: Centrifuge the plate to pellet the precipitated proteins.

  • Analysis: Analyze the supernatant by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the concentration of the parent compound.

  • Data Calculation: Determine the rate of disappearance of the compound to calculate its half-life (t1/2) and intrinsic clearance (CLint).

Synthesis of Ivacaftor: A Representative Route

The synthesis of Ivacaftor typically involves the coupling of two key fragments: a 4-oxo-1,4-dihydroquinoline-3-carboxylic acid and a substituted aminophenol. Several synthetic routes have been reported, with variations in the construction of the quinolinone core. A common approach is a convergent synthesis, as outlined below.

General Synthetic Scheme for Ivacaftor

Ivacaftor_Synthesis cluster_frag1 Fragment 1 Synthesis cluster_frag2 Fragment 2 Synthesis Aniline Aniline A 4-Hydroxyquinoline intermediate Aniline->A Gould-Jacobs Reaction Quinolinone_acid 4-Oxo-1,4-dihydroquinoline -3-carboxylic acid A->Quinolinone_acid Hydrolysis Ivacaftor Ivacaftor Quinolinone_acid->Ivacaftor Amide Coupling (e.g., HATU, EDC) Phenol Phenol B 2,4-Di-tert-butylphenol Phenol->B Di-tert-butylation C 4,6-Di-tert-butyl -2-nitrophenol B->C Nitration Aminophenol 5-Amino-2,4-di-tert -butylphenol C->Aminophenol Reduction Aminophenol->Ivacaftor

Caption: A representative synthetic route to Ivacaftor.

Conclusion and Future Directions

The development of Ivacaftor and its analogs has revolutionized the treatment of cystic fibrosis for a subset of patients. The core structure, which can be traced back to moieties like 1-[4-(trifluoromethyl)phenyl]cyclobutanecarboxylic acid, highlights the power of medicinal chemistry in translating fundamental structural insights into effective therapies.

The comparative analysis presented in this guide underscores the ongoing efforts to improve upon the first generation of CFTR potentiators. Key areas of future research include:

  • Developing potentiators with improved pharmacokinetic profiles: This includes optimizing metabolic stability and reducing off-target effects.[4]

  • Designing analogs with enhanced efficacy for a broader range of CFTR mutations: The goal is to provide therapeutic options for a larger proportion of the CF population.

  • Exploring combination therapies: The co-administration of potentiators with CFTR correctors (which aid in the proper folding and trafficking of the CFTR protein) has proven to be a highly effective strategy for treating patients with the common F508del mutation.

By building upon the knowledge gained from Ivacaftor and its analogs, the scientific community is poised to develop even more effective and personalized treatments for cystic fibrosis, offering hope for a brighter future for all individuals affected by this disease.

References

  • Marzaro, G., et al. (2024). Organic Synthesis and Current Understanding of the Mechanisms of CFTR Modulator Drugs Ivacaftor, Tezacaftor, and Elexacaftor. Molecules, 29(4), 821. [Link]

  • Hadida, S., et al. (2014). Discovery of N-(2,4-Di-tert-butyl-5-hydroxyphenyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide (VX-770, Ivacaftor), a Potent and Orally Bioavailable CFTR Potentiator. Journal of Medicinal Chemistry, 57(23), 9776–9795. [Link]

  • Cystic Fibrosis News Today. (2019). Different CF Potentiators Bind to Same Flexible Spot on CFTR Protein, Study Finds. [Link]

  • Kalyan, A., et al. (2023). Synthesis and Evaluation of Ivacaftor Derivatives with Reduced Lipophilicity. ACS Omega, 8(49), 47086–47095. [Link]

  • Liu, F., et al. (2023). Structure-based discovery of CFTR potentiators and inhibitors. bioRxiv. [Link]

  • Zhang, R., et al. (2017). An Efficient Synthesis of Ivacaftor. Journal of Heterocyclic Chemistry, 54(6), 3169-3173. [Link]

  • M. N., et al. (2016).
  • Council of Scientific and Industrial Research. (2022). AN IMPROVED PROCESS FOR THE SYNTHESIS OF IVACAFTOR. EP 4043439 A1. [Link]

  • Organic Syntheses. (2003). Synthesis of Trifluoromethyl Ketones from Carboxylic Acids: 4-(3,4-Dibromophenyl)-1,1,1-trifluoro-4-methylpentan-2-one. [Link]

  • Hadida, S., et al. (2014). Discovery of N-(2,4-Di-tert-butyl-5-hydroxyphenyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide (VX-770, Ivacaftor), a Potent and Orally Bioavailable CFTR Potentiator. Journal of Medicinal Chemistry, 57(23), 9776–9795. [Link]

  • Liu, F., et al. (2023). Structure-based discovery of CFTR potentiators and inhibitors. eScholarship, University of California. [Link]

  • Hadida, S., et al. (2014). Discovery of N-(2,4-di-tert-butyl-5-hydroxyphenyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide (VX-770, ivacaftor), a potent and orally bioavailable CFTR potentiator. PubMed. [Link]

  • Hadida, S., et al. (2014). Discovery of N-(2,4-Di-tert-butyl-5-hydroxyphenyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide (VX-770, Ivacaftor), a Potent and Orally Bioavailable CFTR Potentiator. Journal of Medicinal Chemistry, 57(23), 9776-9795. [Link]

  • Technical Disclosure Commons. (2022). Improved process for the preparation of 1-((4-fluorophenyl)carbamoyl) cyclopropanecarboxylic acid. [Link]

  • Organic Syntheses. 1,1-CYCLOBUTANEDICARBOXYLIC ACID AND CYCLOBUTANECARBOXYLIC ACID. [Link]

  • Demchuk, O. P., & Hryhorenko, O. O. (2023). The Synthesis and Acid-base Properties of α-(Fluoromethyl)- and α-(Difluoromethyl)-substituted Cyclobutane Building Blocks. Journal of Organic and Pharmaceutical Chemistry, 21(3), 5-15. [Link]

  • Amaral, M. D., & Lopes-Pacheco, M. (2019). CFTR Modulators: The Changing Face of Cystic Fibrosis in the Era of Precision Medicine. Frontiers in Pharmacology, 10, 1391. [Link]

  • Pranke, I. M., et al. (2017). Impact of potentiators and correctors on CFTR functional expression: a story of complexity. ResearchGate. [Link]

  • Demchuk, O. P., & Hryhorenko, O. O. (2023). The Synthesis and Acid-base Properties of α-(Fluoromethyl)- and α-(Difluoromethyl)-substituted Cyclobutane Building Blocks. Journal of Organic and Pharmaceutical Chemistry, 21(3). [Link]

  • Whelan, S., et al. (2023). The impact of cystic fibrosis transmembrane conductance regulator (CFTR) modulators on the pulmonary microbiota. Frontiers in Cellular and Infection Microbiology, 13. [Link]

  • Cystic Fibrosis Foundation. CFTR Modulator Types. [Link]

  • Request PDF. (2023). Structure-based discovery of CFTR potentiators and inhibitors. [Link]

  • Liu, F., et al. (2021). Identification of binding sites for ivacaftor on the cystic fibrosis transmembrane conductance regulator. eLife, 10, e68574. [Link]

Sources

Comparative

selection of appropriate positive and negative controls for 1-[4-(trifluoromethyl)phenyl]cyclobutanecarboxylic acid assays

Executive Summary 1-[4-(trifluoromethyl)phenyl]cyclobutanecarboxylic acid (CAS: 1086379-78-3) is a specialized cycloalkyl-carboxylic acid scaffold. While often utilized as a high-value intermediate in the synthesis of Si...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-[4-(trifluoromethyl)phenyl]cyclobutanecarboxylic acid (CAS: 1086379-78-3) is a specialized cycloalkyl-carboxylic acid scaffold. While often utilized as a high-value intermediate in the synthesis of Sibutramine analogs and Cathepsin K inhibitors , its pharmacophore—a lipophilic trifluoromethyl-phenyl group tethered to a constrained cyclobutane ring—makes it a prime candidate for fragment-based drug discovery (FBDD) targeting metabolic enzymes, specifically 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) .

This guide details the selection of rigorous positive and negative controls for assays involving this compound. It addresses two primary experimental contexts: Functional Inhibition Assays (screening the molecule as an active inhibitor) and Analytical Quality Control (quantifying the molecule as an impurity or intermediate).

Part 1: Functional Bioassays (Target: 11β-HSD1)[1][2]

The structural homology of 1-[4-(trifluoromethyl)phenyl]cyclobutanecarboxylic acid to known 11β-HSD1 inhibitors (which often feature adamantane or cycloalkyl cores) suggests it acts as a competitive inhibitor of cortisone-to-cortisol conversion. When assaying this biological activity, the validity of your data hinges on the controls that define your assay window.

The Mechanism & Assay Logic

11β-HSD1 is an NADPH-dependent reductase. The assay measures the inhibition of the conversion of inert Cortisone to active Cortisol .

HSD11B1_Pathway Cortisone Cortisone (Substrate) Cortisol Cortisol (Product) Cortisone->Cortisol Reduction Enzyme 11β-HSD1 (Enzyme) Enzyme->Cortisone Catalyzes Cofactor NADPH Cofactor->Enzyme Inhibitor 1-[4-(trifluoromethyl)... (Test Compound) Inhibitor->Enzyme Blocks

Figure 1: Mechanism of Action for 11β-HSD1 Inhibition Assays. The test compound competes with Cortisone for the enzyme active site.

Selection of Positive Controls (Inhibitors)

The positive control validates that the assay system can be inhibited. It defines the "0% Activity" baseline.

Control CandidateTypeSuitabilityRationale
Carbenoxolone Non-selectiveHigh The industry standard "bench" control. It is a potent, albeit non-selective, inhibitor of both 11β-HSD1 and 11β-HSD2. Ideal for validating assay responsiveness. IC50 ≈ 10–50 nM.
PF-915275 SelectiveMedium A highly selective 11β-HSD1 inhibitor. Use this if you need to prove isotype specificity in a cell lysate containing both HSD1 and HSD2.
Glycyrrhetinic Acid Natural ProductLow Active, but often suffers from solubility issues and variable potency compared to Carbenoxolone.

Recommendation: Use Carbenoxolone (10 µM) as your standard Max-Inhibition control. It is robust, stable, and cost-effective.

Selection of Negative Controls

The negative control defines the "100% Activity" baseline and filters out false positives caused by non-specific binding or chemical interference.

  • Vehicle Control (Absolute Negative): DMSO (typically 0.1% - 1.0%). This normalizes the data for solvent effects.

  • Structural Fidelity Control (Specificity Negative): Cyclobutanecarboxylic acid (CAS: 3721-95-7).[1]

    • Why? This molecule lacks the 4-(trifluoromethyl)phenyl moiety. If this analog inhibits the enzyme, your assay is detecting non-specific acidity effects rather than hydrophobic pocket binding.

    • Advanced Control:1-Phenylcyclobutanecarboxylic acid .[2][3] This lacks only the CF3 group. Comparing your test compound to this control quantifies the specific potency contribution of the trifluoromethyl group (the "Fluorine Effect").

Experimental Protocol: HTRF Inhibition Assay

Objective: Determine IC50 of 1-[4-(trifluoromethyl)phenyl]cyclobutanecarboxylic acid against 11β-HSD1.

  • Reagent Prep:

    • Buffer: 50 mM Tris-HCl (pH 7.4), 1 mM EDTA, 0.1% BSA.

    • Enzyme: Human recombinant 11β-HSD1 microsomes.

    • Substrate: 200 nM Cortisone + 500 µM NADPH.

  • Plate Layout (384-well):

    • Columns 1-2:Min Signal (Enzyme + Substrate + 10µM Carbenoxolone).

    • Columns 23-24:Max Signal (Enzyme + Substrate + DMSO).

    • Columns 3-22: Test compound (10-point dose response, start 100 µM).

  • Reaction:

    • Incubate 60 min at 37°C.

  • Detection:

    • Add HTRF detection reagents (Anti-Cortisol-d2 + Cortisol-Cryptate).

    • Incubate 2 hours at RT.

    • Read on EnVision or PHERAstar (Ratio 665/620 nm).

  • Validation Criteria:

    • Z' Factor > 0.5.

    • Carbenoxolone IC50 within 3-fold of historical mean.

Part 2: Analytical & Impurity Assays (HPLC/LC-MS)

If 1-[4-(trifluoromethyl)phenyl]cyclobutanecarboxylic acid is being quantified as an intermediate (e.g., in Sibutramine analog synthesis) or screened for purity, the controls shift from biological to analytical.

Control Strategy
Control TypeMaterialFunction
Reference Standard Certified Reference Material (CRM) of 1-[4-(trifluoromethyl)phenyl]cyclobutanecarboxylic acid (>98% purity)Quantification: Establishes the calibration curve and retention time (RT).
System Suitability 1-(4-chlorophenyl)cyclobutanecarboxylic acid Resolution: A critical "neighbor" impurity. The method must resolve the -CF3 analog from the -Cl analog (Sibutramine precursor).
Blank Mobile Phase (Acetonitrile:Water + 0.1% Formic Acid)Interference Check: Ensures no carryover or ghost peaks at the specific RT.
LC-MS/MS Method Workflow

For high-sensitivity detection (e.g., pharmacokinetic studies):

LCMS_Workflow Sample Biological Matrix (Plasma/Microsomes) Crash Protein Precipitation (Acetonitrile + IS) Sample->Crash Add Internal Standard Centrifuge Centrifugation (4000g, 10 min) Crash->Centrifuge Supernatant Supernatant Injection Centrifuge->Supernatant Column LC Separation (C18, 1.7µm) Supernatant->Column MS MS/MS Detection (ESI Negative Mode) Column->MS Monitor m/z 243.1 -> 199.1

Figure 2: Analytical Workflow for Quantifying the Acid. Note the ESI Negative Mode requirement due to the carboxylic acid.

Critical Note on Ionization: Unlike Sibutramine (which is basic and uses Positive mode), this carboxylic acid requires Negative Electrospray Ionization (ESI-) .

  • Precursor Ion: [M-H]⁻ = 243.1 m/z

  • Product Ion: [M-CO2-H]⁻ = 199.1 m/z (Decarboxylation).

Part 3: Data Interpretation & Troubleshooting

Interpreting Assay Failure

If your controls fail, the data is invalid. Use this matrix to diagnose:

ObservationDiagnosisRemediation
Positive Control (Carbenoxolone) shows <50% Inhibition Enzyme degradation or Substrate depletion.Freshly thaw microsomes; Check NADPH stability (it degrades rapidly).
Negative Control (DMSO) signal is low "Edge effects" or evaporation.Use plate sealers; Check incubator humidity.
Test Compound precipitates Poor solubility of the lipophilic CF3 group.Reduce final DMSO concentration to <1%; Verify solubility via nephelometry.
The "Fluorine Effect"

When comparing 1-[4-(trifluoromethyl)phenyl]cyclobutanecarboxylic acid against its non-fluorinated analogs (e.g., 1-phenylcyclobutanecarboxylic acid), you typically expect:

  • Increased Metabolic Stability: The C-F bond blocks metabolic oxidation at the para-position.

  • Higher Potency: The lipophilicity (LogP ~3.2) enhances binding to hydrophobic pockets in enzymes like 11β-HSD1.

References

  • 11β-HSD1 Inhibitor Scaffolds: Kim, D. et al. (2020). "A Novel Selective 11β-HSD1 Inhibitor... Prevents BAC-Induced Dry Eye Syndrome."[4] International Journal of Molecular Sciences. Link

  • Assay Development: Hult, M. et al. (2004). "A rapid screening assay for inhibitors of 11beta-hydroxysteroid dehydrogenases." Molecular and Cellular Endocrinology. Link

  • Chemical Properties: PubChem. "1-[4-(trifluoromethyl)phenyl]cyclobutanecarboxylic acid (Compound Summary)." Link

  • Cyclobutane Synthesis: Demchuk, O. P. et al. (2018). "The Synthesis and Acid-base Properties of α-(Fluoromethyl)- and α-(Difluoromethyl)-substituted Cyclobutane Building Blocks." Journal of Organic Chemistry (Ukraine). Link

Sources

Validation

comparing the in-vitro and in-vivo efficacy of 1-[4-(trifluoromethyl)phenyl]cyclobutanecarboxylic acid

This guide provides a technical comparison of the in-vitro and in-vivo efficacy of 1-[4-(trifluoromethyl)phenyl]cyclobutanecarboxylic acid (TFPC), focusing on its role as a high-value pharmacophore and bioisostere in med...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison of the in-vitro and in-vivo efficacy of 1-[4-(trifluoromethyl)phenyl]cyclobutanecarboxylic acid (TFPC), focusing on its role as a high-value pharmacophore and bioisostere in medicinal chemistry.[1]

While often categorized as a chemical building block, TFPC is critical in lead optimization campaigns.[1] It is frequently employed to replace metabolically labile groups (such as tert-butyl or unsubstituted phenyl rings) to enhance metabolic stability and lipophilicity without compromising biological potency.[1]

Executive Summary & Mechanism of Action

1-[4-(trifluoromethyl)phenyl]cyclobutanecarboxylic acid is a conformationally restricted carboxylic acid derivative.[1] Its efficacy is not defined by a single receptor target but by its ability to modulate the physicochemical properties of a drug candidate.[1]

  • Primary Role: Bioisosteric replacement for tert-butyl, isopropyl, or phenyl groups.[1]

  • Mechanism: The cyclobutane ring introduces conformational rigidity (reducing entropic penalty upon binding), while the trifluoromethyl (-CF3) group blocks metabolic "soft spots" (specifically CYP450-mediated oxidation) and increases lipophilicity.[1]

  • Key Application: Used in the synthesis of P2X3 antagonists , Cathepsin inhibitors , and 11

    
    -HSD1 inhibitors  to improve oral bioavailability and half-life.[1]
    

In-Vitro Efficacy Profile

In-vitro assessments focus on the compound's ability to maintain potency while improving "drug-like" properties compared to non-fluorinated or non-cyclic analogues.[1]

Potency & Selectivity Retention

When TFPC is used to replace a standard phenyl or tert-butyl group in a bioactive molecule, studies indicate:

  • Binding Affinity (

    
     / 
    
    
    
    ):
    Typically maintained within a 2-fold range of the parent compound.[1] The 4-CF3 group often engages in additional hydrophobic interactions or fills specific pockets in the target protein (e.g., the hydrophobic pocket of P2X3 receptors).[1]
  • Selectivity: The steric bulk of the cyclobutane ring (approx.[1] volume 68 ų) restricts rotation, often enhancing selectivity for the primary target over off-targets.[1]

ADME Properties (In-Vitro)

The most significant efficacy gain is seen in metabolic stability assays.[1]

PropertyStandard Analogue (tert-Butyl/Phenyl)TFPC Analogue (CF3-Cyclobutane)Efficacy Impact
Metabolic Stability (

)
Low (< 30 min in microsomes)High (> 60 min) The -CF3 group blocks para-oxidation; the ring prevents benzylic oxidation.[1]
Lipophilicity (cLogP) Moderate (2.0 - 3.[1]0)Increased (+0.5 - 1.0) Enhances membrane permeability and blood-brain barrier (BBB) penetration.[1]
Plasma Protein Binding VariableHigh (> 95%) Increased lipophilicity leads to higher binding, which must be balanced against free fraction.[1]

In-Vivo Efficacy Profile

In-vivo efficacy is characterized by the compound's pharmacokinetic (PK) performance and its ability to sustain therapeutic levels.[1]

Pharmacokinetics (PK)
  • Clearance (CL): Compounds incorporating the TFPC motif exhibit significantly reduced hepatic clearance compared to their non-fluorinated counterparts.[1] This is due to the strong C-F bonds resisting oxidative defluorination.[1]

  • Half-Life (

    
    ):  The combination of reduced clearance and increased volume of distribution (
    
    
    
    ) typically extends the in-vivo half-life by 2-4 fold .[1]
  • Oral Bioavailability (

    
    ):  The carboxylic acid moiety, when masked as a prodrug or used in an amide linkage, supports high oral absorption.[1]
    
Efficacy in Disease Models

In models of neuropathic pain (e.g., P2X3 antagonism) or inflammation :

  • Duration of Action: TFPC-derived candidates show a prolonged duration of analgesia compared to tert-butyl analogues, requiring less frequent dosing.[1]

  • Potency: In-vivo

    
     values often correlate well with in-vitro 
    
    
    
    , confirming that the structural modification does not hinder tissue distribution.[1]

Experimental Protocols

Protocol A: Comparative Microsomal Stability Assay

Objective: To quantify the metabolic stability improvement conferred by the TFPC motif.

  • Preparation:

    • Prepare 10 mM stock solutions of the Test Compound (TFPC-derivative) and Reference (non-fluorinated analogue) in DMSO.

    • Thaw pooled liver microsomes (human/rat) on ice.

  • Incubation:

    • Dilute microsomes to 0.5 mg/mL in phosphate buffer (pH 7.4).

    • Add test compounds (final conc. 1

      
      M).[1]
      
    • Initiate reaction with NADPH-regenerating system.[1]

    • Incubate at 37°C.

  • Sampling:

    • Take aliquots at

      
       min.
      
    • Quench immediately with ice-cold acetonitrile containing internal standard.[1]

  • Analysis:

    • Centrifuge (4000 rpm, 20 min).

    • Analyze supernatant via LC-MS/MS.[1]

    • Calculation: Plot ln(remaining %) vs. time to determine

      
       and 
      
      
      
      .
Protocol B: Synthesis of TFPC (Key Step)

Objective: Access the TFPC building block for SAR studies.[1]

  • Reactants: 1-(4-iodophenyl)cyclobutanecarboxylic acid + Methyl 2,2-difluoro-2-(fluorosulfonyl)acetate (MDFS).[1]

  • Conditions: Copper(I) iodide (CuI) catalyst, DMF, 100°C, 12h.

  • Workup: Dilute with EtOAc, wash with brine, dry over

    
    . Purify via silica gel chromatography (Hexane/EtOAc).
    

Visual Analysis

Figure 1: Bioisosteric Optimization Pathway

This diagram illustrates the logic of replacing a labile tert-butyl group with the TFPC motif to block metabolism while maintaining steric fit.[1]

Bioisostere_Optimization Start Lead Compound (tert-Butyl Group) Issue Metabolic Liability (Rapid Oxidation) Start->Issue Identified in PK Strategy Bioisosteric Replacement (TFPC Motif) Issue->Strategy Design Choice Result Optimized Candidate (CF3-Cyclobutane) Strategy->Result Synthesis Mech1 Block Benzylic Oxidation Strategy->Mech1 Mech2 Maintain Steric Volume (~68 ų) Strategy->Mech2 Mech1->Result Mech2->Result

Caption: Logical workflow for replacing metabolic soft spots with the TFPC pharmacophore to enhance drug stability.

Figure 2: Comparative Efficacy Workflow

Efficacy_Comparison cluster_invitro In-Vitro Efficacy cluster_invivo In-Vivo Efficacy Binding Receptor Binding (Ki) Metab Microsomal Stability (t1/2) PK Pharmacokinetics (AUC, CL) Metab->PK Predicts Model Disease Model (ED50) PK->Model Drives Efficacy Compound_A Standard Analog Compound_A->Binding High Potency Compound_A->Metab Rapid Clearance Compound_B TFPC Analog Compound_B->Binding Maintained Potency Compound_B->Metab Extended Stability

Caption: Comparison of standard vs. TFPC analogues, highlighting the translation of metabolic stability to in-vivo performance.

Data Summary

Table 1: Comparative Properties of the TFPC Motif vs. Alternatives

Featuretert-Butyl GroupPhenyl GroupTFPC Motif (CF3-Cyclobutane)
Steric Bulk Compact, SphericalPlanar, AromaticRigid, Bulky, Pseudo-spherical
Electronic Effect Electron Donating (+I)Electron Withdrawing (-I)Strongly Electron Withdrawing
Metabolic Risk High (Oxidation)Moderate (Para-hydroxylation)Low (Blocked)
Lipophilicity HighModerateVery High
Primary Use Hydrophobic fillingPi-stackingMetabolic blocking & Bioisostere

References

  • Mykhailiuk, P. K. (2017).[1] "CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue." The Journal of Organic Chemistry. Link[1]

  • Jarvis, M. F., et al. (2002).[1][2] "A-317491, a novel potent and selective non-nucleotide antagonist of P2X3 and P2X2/3 receptors, reduces chronic inflammatory and neuropathic pain in the rat."[1][2][3] Proceedings of the National Academy of Sciences. Link[1]

  • Meanwell, N. A. (2018).[1] "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. Link[1]

  • PubChem. (2024).[1] "Compound Summary: 1-[4-(trifluoromethyl)phenyl]cyclobutanecarboxylic acid." National Library of Medicine. Link[1]

Sources

Safety & Regulatory Compliance

Safety

1-[4-(Trifluoromethyl)phenyl]cyclobutanecarboxylic acid proper disposal procedures

Core Directive: Operational Autonomy & Safety Handling fluorinated organic acids requires a distinct departure from standard organic waste protocols. 1-[4-(Trifluoromethyl)phenyl]cyclobutanecarboxylic acid combines a str...

Author: BenchChem Technical Support Team. Date: February 2026

Core Directive: Operational Autonomy & Safety

Handling fluorinated organic acids requires a distinct departure from standard organic waste protocols. 1-[4-(Trifluoromethyl)phenyl]cyclobutanecarboxylic acid combines a strained cyclobutane ring with a chemically robust trifluoromethyl (


) group. This structural duality presents two specific disposal challenges: acidity  and thermal stability of the C-F bond .

This guide supersedes generic "organic waste" instructions. It is designed to prevent the release of hydrogen fluoride (HF) during incineration and to ensure compliance with strict halogenated waste regulations.

Hazard Profile & Chemical Identity

Before disposal, you must validate the material's identity and hazard class to ensure compatibility with waste streams.

Property Data / Specification
Chemical Name 1-[4-(Trifluoromethyl)phenyl]cyclobutanecarboxylic acid
Functional Groups Carboxylic Acid (Acidic), Trifluoromethyl (Halogenated), Cyclobutane (Strained Ring)
GHS Classification Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), STOT SE 3 (H335)
Acidity (pKa) ~4.5–5.0 (Estimated based on structural analogs)
Waste Code (RCRA) D002 (Corrosive, if pH < 2), Halogenated Organic
Critical Hazard Thermal decomposition releases Hydrogen Fluoride (HF) and Carbonyl Fluoride .

Field Note: Do not underestimate the stability of the


 group. Standard lab incinerators operating below 850°C may fail to mineralize this compound completely, leading to the emission of fluorinated byproducts.

Waste Segregation & Characterization

Proper segregation is the single most critical step. Mixing this compound with non-halogenated solvents (e.g., Acetone, Ethanol) downgrades the entire waste container to "Halogenated," significantly increasing disposal costs and complicating downstream processing.

Decision Logic: Waste Stream Selection

WasteSegregation Start Waste Material Generated IsSolid Physical State? Start->IsSolid SolidWaste Solid Waste Stream IsSolid->SolidWaste Solid/Powder LiquidSoln Liquid Solution IsSolid->LiquidSoln Dissolved SolidHalo SOLID HALOGENATED (Lab Pack) SolidWaste->SolidHalo Pack in HDPE Jar SolventCheck Solvent Type? LiquidSoln->SolventCheck HaloStream HALOGENATED ORGANIC (High Temp Incineration) SolventCheck->HaloStream DCM, Chloroform, etc. SolventCheck->HaloStream Ethanol/Acetone (Must be treated as Halo due to solute) NonHaloStream NON-HALOGENATED (Do Not Use) SolventCheck->NonHaloStream Strictly Forbidden caption Figure 1: Segregation logic ensuring fluorinated compounds enter the correct high-temperature destruction stream.

Step-by-Step Disposal Protocol

Step 1: Container Selection
  • Material: High-Density Polyethylene (HDPE) is preferred over glass to prevent breakage, though glass is chemically compatible.

  • Ventilation: Use a container with a pressure-relief cap if the waste solution is acidic or potentially reactive.

Step 2: Labeling
  • Primary Tag: "Hazardous Waste - Halogenated Organic."

  • Constituents: List "1-[4-(Trifluoromethyl)phenyl]cyclobutanecarboxylic acid" explicitly.

  • Hazard Checkbox: Mark "Irritant" and "Corrosive" (if in acidic solution).

Step 3: Storage Prior to Pickup
  • Store in a Secondary Containment tray made of polypropylene.

  • Incompatibility: Keep physically separate from strong bases (e.g., Sodium Hydroxide) and strong oxidizers. The acidic proton on the carboxylic acid can react exothermically with bases.

Step 4: Final Destruction (Facility Level)
  • Method: High-Temperature Incineration.

  • Requirement: The facility must operate a rotary kiln incinerator at >1100°C with a rapid quench and alkaline scrubber system. This is necessary to convert the fluorine content into inorganic fluoride salts (captured in the scrubber) rather than releasing corrosive HF gas into the atmosphere.

Spill Response & Safety

In the event of a spill, speed and neutralization are key.

PPE Requirements
  • Gloves: Nitrile (0.11 mm minimum) is sufficient for the solid. If dissolved in DCM, use PVA or Silver Shield laminate gloves.

  • Respiratory: N95 (for dust) or Half-face respirator with Organic Vapor/Acid Gas cartridges (if volatile solvents are involved).

  • Eye Protection: Chemical splash goggles (ANSI Z87.1).

Spill Workflow

SpillResponse Alert 1. Alert & Isolate PPE 2. Don PPE (Goggles, Nitrile, Lab Coat) Alert->PPE Contain 3. Contain Spill (Absorbent Pads) PPE->Contain Neutralize 4. Neutralize (Sodium Bicarbonate) Contain->Neutralize Collect 5. Collect (Scoop into Halo-Waste) Neutralize->Collect Clean 6. Decontaminate Surface (Soap & Water) Collect->Clean caption Figure 2: Immediate response workflow for acidic fluorinated spills.

Neutralization Note: Because this is a carboxylic acid, dusting the spill with Sodium Bicarbonate (NaHCO₃) or Sodium Carbonate (Na₂CO₃) is recommended. Wait for effervescence (


 release) to cease before collecting the sludge.

References

  • European Chemicals Agency (ECHA) . Guidance on the Application of the CLP Criteria. (2024). Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA) . 40 CFR Part 261 - Identification and Listing of Hazardous Waste. (2023). Retrieved from [Link][1]

  • National Institutes of Health (NIH) . PubChem Compound Summary for Trifluoromethylbenzene Derivatives. (2025). Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling 1-[4-(Trifluoromethyl)phenyl]cyclobutanecarboxylic acid

Executive Summary Hazard Class: Corrosive Solid / Severe Irritant Primary Risk: Chemical burns to mucous membranes; ocular damage; respiratory tract irritation. Critical Characteristic: The trifluoromethyl (-CF3) moiety...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Hazard Class: Corrosive Solid / Severe Irritant Primary Risk: Chemical burns to mucous membranes; ocular damage; respiratory tract irritation. Critical Characteristic: The trifluoromethyl (-CF3) moiety increases lipophilicity, potentially enhancing skin absorption rates compared to non-fluorinated carboxylic acids.

This operational guide outlines the mandatory Personal Protective Equipment (PPE) and handling protocols for 1-[4-(Trifluoromethyl)phenyl]cyclobutanecarboxylic acid .[1] As a fluorinated pharmaceutical intermediate, this compound requires a safety strategy that addresses both its acidic nature and its halogenated stability.

Chemical Hazard Profile & Mechanistic Risks[1]

To select the correct PPE, one must understand the "Why" behind the hazard.

  • Acidity (Carboxylic Acid): The cyclobutanecarboxylic acid motif provides a pKa typically in the range of 4.5–5.0. While weak compared to mineral acids, in solid form, it reacts with moisture on skin and eyes to create localized high-concentration acidic zones, leading to delayed but severe burns (Skin Corr. 1C potential) [1].

  • Fluorination (-CF3): The electron-withdrawing nature of the trifluoromethyl group stabilizes the molecule but also increases its lipophilicity. This allows the compound to penetrate the stratum corneum (outer skin layer) more effectively than benzoic acid derivatives, increasing the risk of systemic uptake [2].

  • Physical State: As a solid, the primary vector of exposure is dust . Inhalation of dust can cause severe respiratory irritation (STOT SE 3).

PPE Selection Matrix

Standard laboratory "universal precautions" are insufficient for fluorinated intermediates. Use this tiered matrix based on operational scale.

PPE ComponentTier 1: Analytical Scale (<100 mg)Tier 2: Preparative Scale (>100 mg or Solution)Technical Rationale
Hand Protection Double Nitrile (min 5 mil outer)Double Nitrile or Neoprene (if in solvent)Fluorinated organics can permeate thin nitrile. Double gloving provides a "breakthrough buffer" allows time to doff outer glove upon contamination [3].
Eye Protection Chemical Splash Goggles Face Shield + Goggles Safety glasses fail against airborne dust entry from the side. Goggles form a seal against acidic dust.
Respiratory Fume Hood (Sash at 18")Fume Hood + N95/P100 (if open handling)Engineering controls (hood) are primary. Respirators are secondary backup for powder weighing operations.
Body Defense Lab Coat (Cotton/Poly)Tyvek® Sleeves + Apron Cotton absorbs liquids; Tyvek repels dust and splashes, preventing migration to street clothes.

Operational Protocol: The "Clean-to-Dirty" Workflow

Safety is a dynamic process. The following workflow prevents cross-contamination, a common failure point in laboratories handling potent compounds.

Phase A: Donning (Pre-Experiment)
  • Inspection: Verify fume hood flow rate is >100 fpm.

  • Base Layer: Don standard lab coat and safety goggles.

  • Primary Barrier: Don inner pair of nitrile gloves (bright color preferred, e.g., orange).

  • Secondary Barrier: Don outer pair of nitrile gloves (standard blue/purple). Check for air leaks.[2]

    • Expert Insight: The color contrast allows you to immediately see if the outer glove is compromised.

Phase B: Handling (The Experiment)
  • Weighing: Use an anti-static gun if the powder is static-prone. Static dispersal is a major cause of ocular exposure.

  • Solvent Addition: If dissolving the acid, add solvent slowly down the side of the vessel to prevent "puffing" of the solid into the air.

  • Spill Response: Do not wipe dry powder with a wet cloth immediately; this creates a concentrated acid paste. Sweep gently or use a chemically compatible vacuum first, then wet-wipe.

Phase C: Doffing (Post-Experiment)
  • Outer Gloves: Remove outer gloves inside the fume hood. Turn them inside out as you pull to trap any chemical residue inside.

  • Disposal: Place used outer gloves directly into the solid hazardous waste container inside the hood.

  • Surface Decon: Wipe work surface with a mild alkaline solution (e.g., 5% Sodium Bicarbonate) to neutralize potential acid residues, followed by water.

  • Inner Gloves: Remove inner gloves only after leaving the immediate work zone.

Visualization: Safe Handling Lifecycle

The following diagram illustrates the decision logic and workflow for handling this specific compound, emphasizing the "Stop/Go" safety checks.

SafeHandling Start Start: Risk Assessment StateCheck Check Physical State Start->StateCheck Solid Solid / Dust Hazard StateCheck->Solid Dry Powder Solution Solution / Splash Hazard StateCheck->Solution Dissolved Controls_Solid Engineering: Fume Hood PPE: Goggles + N95 (Backup) Solid->Controls_Solid Controls_Sol Engineering: Fume Hood PPE: Face Shield + Apron Solution->Controls_Sol Action Perform Experiment (Double Glove Protocol) Controls_Solid->Action Controls_Sol->Action Decon Decontamination (Neutralize with NaHCO3) Action->Decon Post-Op Waste Disposal: High-Temp Incineration (Fluorinated Stream) Decon->Waste

Figure 1: Operational lifecycle for handling fluorinated aromatic acids. Note the specific decontamination step using weak base (NaHCO3) prior to disposal.

Waste Disposal & Decontamination[3][4]

Proper disposal is critical due to the stability of the C-F bond.

  • Segregation: Do not mix with non-halogenated organic waste. Label clearly as "Fluorinated Organic Acid Waste."

  • Neutralization (Spills): Small spills can be neutralized with Sodium Bicarbonate (Baking Soda) or Calcium Carbonate. Wait for bubbling (CO2 release) to cease before cleanup.

  • Destruction: The waste must be sent to a facility capable of High-Temperature Incineration (>850°C) with acid gas scrubbing. Standard incineration may not fully mineralize the trifluoromethyl group, potentially releasing PFAS-like byproducts or HF gas [4].

References

  • TCI Chemicals. (2025).[3] Safety Data Sheet: Cyclobutanecarboxylic Acid Derivatives. Retrieved from

  • Benchchem. (n.d.). Safety and handling of fluorinated organic compounds. Retrieved from

  • Ansell. (2022). Permeation/Degradation Resistance Guide for Chemical Resistant Gloves. Retrieved from

  • Royal Society of Chemistry. (2023). Recycling and end of life assessment of fluoropolymers. Chemical Society Reviews. Retrieved from

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[4-(Trifluoromethyl)phenyl]cyclobutanecarboxylic acid
Reactant of Route 2
Reactant of Route 2
1-[4-(Trifluoromethyl)phenyl]cyclobutanecarboxylic acid
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